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  • Product: Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate
  • CAS: 874196-88-0

Core Science & Biosynthesis

Foundational

Synthesis of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate: A Technical Guide

Executive Summary Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (CAS: 874196-88-0) is a critical heterocyclic building block widely utilized in the development of kinase inhibitors and GPCR modulators[1]. This wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (CAS: 874196-88-0) is a critical heterocyclic building block widely utilized in the development of kinase inhibitors and GPCR modulators[1]. This whitepaper provides an in-depth, field-proven methodology for its synthesis via the bimolecular nucleophilic substitution ( SN​2 ) of ethyl 1H-pyrazole-4-carboxylate with 4-(2-chloroethyl)morpholine hydrochloride. By dissecting the mechanistic rationale, regiochemical advantages, and reagent causality, this guide ensures a self-validating, high-yield protocol for drug development professionals.

Mechanistic Rationale & Strategic Design

Regiochemical Symmetry in C4-Substituted Pyrazoles

A notorious challenge in pyrazole chemistry is the N-alkylation step, which typically yields a difficult-to-separate mixture of N1 and N2 regioisomers due to rapid tautomerization. However, the fundamentally bypasses this issue[2]. Because the ester group is at the C4 position, the C3 and C5 positions are chemically equivalent in the unsubstituted ring. Consequently, nucleophilic attack by either the N1 or N2 tautomer yields the exact same product. This intrinsic symmetry eliminates the need for complex protecting group strategies or tedious chromatographic separations.

Reagent Selection & Causality

The choice of reagents in this protocol is dictated by the chemical properties of the starting materials:

  • The Alkylating Agent: to prevent intramolecular cyclization (forming a reactive aziridinium intermediate) and subsequent self-polymerization during storage[3].

  • Base Equivalents: Because the alkylating agent is an HCl salt, a minimum of 2.0 equivalents of base is required (one to neutralize the HCl, one to deprotonate the pyrazole). In practice, 3.0 equivalents are used to drive the reaction to completion.

  • Base Selection: [4]. While NaH ensures rapid deprotonation, it significantly increases the risk of unwanted ester hydrolysis or transesterification at elevated temperatures[5]. K2​CO3​ provides a mild, heterogeneous basic environment that maximizes the yield of the target ester.

LogicTree Sym Pyrazole Symmetry (4-Ester Substitution) N1 N1 Tautomer Attack Sym->N1 N2 N2 Tautomer Attack Sym->N2 Identical Identical Product Formed (No Regioisomers) N1->Identical N2->Identical Base Base Selection K2CO3 Mild Base (K2CO3) Avoids Ester Hydrolysis Base->K2CO3 NaH Strong Base (NaH) Risk of Side Reactions Base->NaH Opt Optimal Yield & Purity K2CO3->Opt

Figure 1: Logical relationships governing regioselectivity and base selection in the synthesis.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions. The use of polar aprotic solvents (DMF) combined with K2​CO3​ at 80 °C provides the optimal balance of reaction kinetics and product stability.

EntryBase (Eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaH (2.5)THF0 to 251645%Incomplete conversion; trace ester hydrolysis detected.
2 K2​CO3​ (3.0)MeCN802472%Sluggish reaction rate due to lower solubility of intermediates.
3 K2​CO3​ (3.0) DMF 80 16 89% Optimal conversion; clean impurity profile.
4 Cs2​CO3​ (3.0)DMF601291%Excellent yield, but higher reagent cost limits scale-up viability.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) and specific phase-separation techniques (LiCl wash) ensure high fidelity and purity before final chromatography.

Materials Required
  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq, 10.0 mmol, 1.40 g)

  • 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq, 11.0 mmol, 2.05 g)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (3.0 eq, 30.0 mmol, 4.15 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • 5% Aqueous Lithium Chloride (LiCl) solution

Reaction Setup
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-pyrazole-4-carboxylate (1.40 g) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (4.15 g). Stir the suspension vigorously at room temperature for 15 minutes. Causality: This pre-stirring initiates the formation of the highly nucleophilic pyrazolide anion.

  • Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (2.05 g) in one continuous portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C. Maintain stirring for 16 hours.

  • In-Process Control: Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1 v/v) or LC-MS. The product will appear as a new, highly UV-active spot with a higher retention factor ( Rf​ ) than the highly polar starting pyrazole.

Workup and Isolation
  • Quenching: Upon confirming the consumption of the starting material, cool the mixture to room temperature. Pour the suspension into 100 mL of ice-cold distilled water to quench the reaction and dissolve inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 30 mL). Causality: DMF is highly miscible with water but readily partitions into Ethyl Acetate. The addition of LiCl dramatically increases the polarity of the aqueous phase; the high solvation energy of lithium ions selectively pulls DMF out of the organic layer, preventing co-elution during chromatography.

  • Drying: Wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Purification & Characterization
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Utilize a gradient elution starting from 100% Dichloromethane to 95:5 Dichloromethane:Methanol.

  • Validation: The target compound, Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate, is isolated as a pale yellow to colorless oil. Expected MS (ESI): [M+H]+ m/z 254.1.

SynthesisWorkflow SM Starting Materials Ethyl 1H-pyrazole-4-carboxylate + 4-(2-chloroethyl)morpholine HCl Deprot Deprotonation K2CO3 (3 eq) in DMF Formation of Pyrazolide Anion SM->Deprot Alkylation N-Alkylation (SN2) 80°C, 16 h Regioselective Attack Deprot->Alkylation Workup Aqueous Workup EtOAc Extraction 5% LiCl Wash (Removes DMF) Alkylation->Workup Purification Purification Silica Gel Chromatography (DCM:MeOH Gradient) Workup->Purification Product Target Product Ethyl 1-(2-morpholinoethyl)- 1H-pyrazole-4-carboxylate Purification->Product

Figure 2: Step-by-step synthetic workflow for the N-alkylation of ethyl 1H-pyrazole-4-carboxylate.

References

  • Compounds having muscarinic receptor antagonist and beta2 adrenergic receptor agonist activity (US Patent 8987299B2)
  • Excited Organic Radicals in Photoredox Catalysis Source: JACS Au (ACS Publications) URL:[Link]

  • Triazine kinase inhibitors (AU Patent 1075401A)
  • Substituted indazole derivatives active as kinase inhibitors (US Patent 9085558B2)

Sources

Exploratory

The Pharmacological Architecture of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate: A Core Scaffold in Kinase Inhibition

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of targeted therapeutics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of targeted therapeutics, certain chemical motifs serve as highly privileged pharmacophores. Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (CAS: 874196-88-0) is a foundational building block in medicinal chemistry. While it is primarily utilized as a critical synthetic intermediate rather than a standalone administered drug, its structural topology—comprising a morpholine ring, an ethyl spacer, a pyrazole core, and a carboxylate ester—forms the mechanistic basis for numerous ATP-competitive kinase inhibitors[1].

This whitepaper dissects the mechanism of action (MoA) of this core scaffold, specifically detailing how its structural components interact with the ATP-binding pocket of lipid kinases, such as Phosphoinositide 3-kinase (PI3K), to halt oncogenic signaling pathways.

Structural Pharmacology & Mechanism of Action

To understand the MoA of derivatives based on this scaffold, we must analyze how each moiety interacts with the kinase domain. The majority of PI3K inhibitors manifest reversible competitive inhibition by binding to the ATP pocket of the protein, which is divided into the hinge region, specificity region, affinity region, and solvent-exposed region[2].

The Morpholine Ring: The Hinge-Binding Anchor

The morpholine moiety is the critical anchor for kinase inhibition. In the native state, kinases transfer the γ-phosphate of ATP to their substrates. To outcompete ATP, inhibitors must mimic the hydrogen-bonding profile of the adenine ring.

  • Causality in Design: The oxygen atom of the morpholine ring acts as a highly effective hydrogen bond acceptor. In PI3Kα, this oxygen forms a pivotal, high-affinity hydrogen bond with the backbone amide of the Val851 residue located in the hinge region[3]. This interaction is non-negotiable for potency in this class of inhibitors[1].

The Ethyl Linker & Pyrazole Core: Spatial Orientation
  • The Ethyl Spacer: The two-carbon (ethyl) chain provides the exact torsional flexibility required to allow the morpholine ring to sit deep within the hinge region while projecting the rest of the molecule into the hydrophobic pockets.

  • The Pyrazole Ring: The 1H-pyrazole core acts as a rigid, aromatic spacer. It occupies the main binding pocket (hydrophobic region I), providing van der Waals interactions with surrounding residues (such as Met772) and establishing a defined vector for the rest of the molecule[4].

The Carboxylate Ester: The Solvent/Affinity Vector

In the raw intermediate form, the ethyl carboxylate acts as a synthetic handle. In mature drug candidates, this ester is functionalized (e.g., converted to amides or linked to other heterocycles) to extend into the solvent-exposed region or the affinity pocket. This extension is what dictates isoform selectivity (e.g., distinguishing PI3Kα from PI3Kβ or mTOR) by interacting with non-conserved residues like Gln859[4].

Biological Context: The PI3K/AKT/mTOR Axis

When a molecule bearing the morpholino-pyrazole scaffold successfully occupies the ATP pocket of PI3K, it triggers a cascade of inhibitory effects. Normally, PI3K phosphorylates PIP2 to PIP3, which recruits PDK1 and AKT to the cell membrane, leading to cell survival and proliferation[2]. By blocking PI3K, the morpholino-pyrazole scaffold starves the tumor cell of these critical survival signals.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) Proliferation Cell Survival & Proliferation AKT->Proliferation Promotes mTOR mTORC1 / mTORC2 mTOR->AKT Phosphorylates (S473) Inhibitor Morpholino-Pyrazole Inhibitor Inhibitor->PI3K Blocks ATP Pocket

Caption: Mechanism of PI3K/AKT/mTOR pathway inhibition by morpholino-pyrazole derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological evolution of this scaffold, the following table summarizes the impact of structural modifications on PI3Kα inhibition. Data reflects typical IC50 values observed during the lead optimization of morpholine-based hinge binders[1][3].

Compound / Scaffold VariantHinge BinderCore SpacerAffinity Vector (Ex-Carboxylate)PI3Kα IC50 (nM)Primary MoA Characteristic
Base Scaffold (EMP) MorpholinePyrazoleEthyl Ester> 10,000Weak binding; lacks solvent vector.
Intermediate A MorpholinePyrazoleSimple Amide400 - 800Establishes Val851 H-bond.
Optimized Lead MorpholinePyrazoleSubstituted Pyrimidine10 - 50High affinity; occupies hydrophobic region I.
Clinical Analog (e.g., ZSTK474) MorpholineTriazine/BenzimidazoleDifluoromethyl8.6Pan-PI3K inhibition; dual morpholine[3].

Experimental Validation: In Vitro Kinase Assay Protocol

To validate the mechanism of action and binding affinity of compounds derived from Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate, a self-validating luminescent ADP-Glo™ Kinase Assay is the industry standard[3]. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

Reagents & Equipment
  • Recombinant human PI3Kα (p110α/p85α).

  • Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM EGTA, 50 μM DTT[3].

  • Substrate: 20 μM Phosphatidylinositol-4,5-bisphosphate (PIP2).

  • ATP: 100 μM ultra-pure ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well low-volume white microplates.

Step-by-Step Methodology

Step 1: Compound Preparation & Serial Dilution

  • Dissolve the morpholino-pyrazole derivative in 100% DMSO to a stock concentration of 10 mM.

  • Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Transfer 100 nL of the diluted compounds into the 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume dispensing. Self-Validation Check: Include DMSO-only wells as negative controls (maximum activity) and a known pan-PI3K inhibitor (e.g., ZSTK474) as a positive control (maximum inhibition).

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Dilute the recombinant PI3Kα enzyme in the Kinase Reaction Buffer to a working concentration of 2 nM.

  • Add 5 μL of the enzyme solution to the assay plate containing the compounds.

  • Incubate at room temperature (22°C) for 15 minutes. Causality: This pre-incubation allows the morpholine ring to establish the critical hydrogen bond with Val851 before ATP is introduced.

Step 3: Kinase Reaction Initiation

  • Prepare a substrate mix containing 200 μM ATP and 40 μM PIP2 in Kinase Reaction Buffer.

  • Add 5 μL of the substrate mix to the assay wells (Final reaction volume = 10 μL; Final ATP = 100 μM; Final PIP2 = 20 μM).

  • Centrifuge the plate briefly (1000 x g for 1 min) and incubate for exactly 60 minutes at room temperature[3].

Step 4: ADP Detection

  • Add 10 μL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. Causality: This reagent forcefully terminates the kinase reaction and depletes any remaining unconsumed ATP, ensuring the background signal is minimized.

  • Add 20 μL of Kinase Detection Reagent. Incubate for 30 minutes. This step converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.

Step 5: Data Acquisition & Analysis

  • Read the luminescence signal using a multi-mode microplate reader.

  • Normalize the data against the DMSO control (0% inhibition) and the positive control (100% inhibition).

  • Plot the normalized data using a 4-parameter logistic non-linear regression model to calculate the IC50 value.

Workflow Prep 1. Compound Prep (10-point dilution) Enzyme 2. Pre-Incubation (PI3Kα + Inhibitor) Prep->Enzyme Reaction 3. Kinase Reaction (Add ATP + PIP2) Enzyme->Reaction Detection 4. ADP-Glo Reagent (Deplete ATP) Reaction->Detection Read 5. Luminescence Read (Calculate IC50) Detection->Read

Caption: High-throughput screening workflow for validating morpholino-pyrazole kinase inhibitors.

Conclusion

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate represents a master key in the design of kinase inhibitors. By leveraging the morpholine ring's innate ability to mimic the adenine ring of ATP and bind to the hinge region (Val851), and utilizing the pyrazole-carboxylate axis to navigate the hydrophobic and solvent-exposed regions, researchers can systematically design highly potent and isoform-selective therapeutics. Understanding the distinct mechanistic role of each moiety within this scaffold is paramount for successful lead optimization in oncology drug discovery.

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Foundational

An In-depth Technical Guide to Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound with potential applications i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Given the limited availability of public data on this specific molecule, this document synthesizes information on its core chemical structure, proposes a robust synthetic pathway, and discusses its potential applications based on the known properties of related pyrazole derivatives.

Nomenclature and Chemical Identity

  • IUPAC Name: Ethyl 1-(2-morpholin-4-ylethyl)-1H-pyrazole-4-carboxylate

  • CAS Number: 874196-88-0

  • Molecular Formula: C₁₂H₁₉N₃O₃

  • Molecular Weight: 253.30 g/mol

Synonyms: While no common synonyms are widely documented for this specific derivative, it can be described as an N-substituted derivative of ethyl 1H-pyrazole-4-carboxylate.

The structure consists of a central pyrazole ring, substituted at the N1 position with a 2-morpholinoethyl group and at the C4 position with an ethyl carboxylate group.

Core Precursor: Ethyl 1H-pyrazole-4-carboxylate

The synthesis of the title compound originates from the well-characterized precursor, Ethyl 1H-pyrazole-4-carboxylate. Understanding its properties is crucial for the successful synthesis of its derivatives.

Table 1: Physicochemical Properties of Ethyl 1H-pyrazole-4-carboxylate

PropertyValueSource(s)
CAS Number 37622-90-5[1]
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Appearance White to pale yellow crystalline powder
Melting Point 78-80 °C
Boiling Point 138-140 °C at 3 mmHg
Solubility Miscible with acetone

Ethyl 1H-pyrazole-4-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its pyrazole core is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.

Proposed Synthesis: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

The most direct and logical approach to synthesize Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is through the N-alkylation of Ethyl 1H-pyrazole-4-carboxylate with a suitable morpholinoethyl-containing electrophile, such as 4-(2-chloroethyl)morpholine.

The pyrazole NH is acidic and can be deprotonated by a suitable base to form a pyrazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A Ethyl 1H-pyrazole-4-carboxylate E N-Alkylation Reaction A->E B 4-(2-chloroethyl)morpholine B->E C Base (e.g., K₂CO₃, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Work-up & Purification E->F G Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate F->G

Caption: Proposed synthesis workflow for Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on general procedures for the N-alkylation of pyrazoles and should be optimized for specific laboratory conditions.

  • Preparation: To a solution of Ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (1.1-1.5 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: To the stirred suspension, add 4-(2-chloroethyl)morpholine hydrochloride (1.0-1.2 eq). If the hydrochloride salt is used, an additional equivalent of base is required to neutralize the HCl. If the free base of 4-(2-chloroethyl)morpholine is available, it can be used directly.

  • Reaction: The reaction mixture is heated to a temperature between 60-100 °C. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent, such as ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate.

Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

TechniquePredicted Key Signals
¹H NMR - Two singlets for the pyrazole ring protons.- A triplet for the methyl protons of the ethyl ester.- A quartet for the methylene protons of the ethyl ester.- Two triplets for the ethylene bridge protons between the pyrazole and morpholine rings.- Two triplets for the morpholine ring protons adjacent to the oxygen and nitrogen atoms.
¹³C NMR - Signals for the two distinct CH carbons of the pyrazole ring.- A signal for the quaternary carbon of the pyrazole ring attached to the ester.- A signal for the carbonyl carbon of the ethyl ester.- Signals for the carbons of the ethyl group.- Signals for the carbons of the ethylene bridge.- Signals for the carbons of the morpholine ring.
IR (Infrared) - A strong absorption band for the C=O stretch of the ester group (around 1700-1720 cm⁻¹).- C-H stretching vibrations for the alkyl and aromatic groups.- C-N and C-O stretching bands.
Mass Spec (MS) - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 253.30.

Potential Applications and Future Directions

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The introduction of the morpholinoethyl group can enhance pharmacokinetic properties such as solubility and metabolic stability.

Potential_Applications cluster_Research_Areas Potential Research & Development Areas A Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate B Kinase Inhibitors A->B Structure-Activity Relationship Studies C Anti-inflammatory Agents A->C In vitro/In vivo Screening D Anticancer Drug Discovery A->D Lead Compound for Optimization E CNS-active Agents A->E Pharmacokinetic Profiling

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Exploratory

Chemical properties of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate Introduction: A Molecule of Synthetic and Pharmaceutical Interest Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that merges three key structural motifs: a pyrazole core, an ethyl carboxylate group, and a morpholinoethyl side chain. The pyrazole ring is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] The ethyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. The morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.

This guide provides a comprehensive overview of the chemical properties of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate, offering insights into its structure, synthesis, reactivity, and potential applications for researchers in drug discovery and medicinal chemistry. While this specific molecule is a niche research compound without extensive documentation in public databases, its properties can be reliably predicted and understood by analyzing its constituent parts and the established principles of organic chemistry.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Caption: Chemical structure of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate-
Molecular Formula C₁₂H₁₉N₃O₃Calculated
Molecular Weight 253.30 g/mol Calculated
CAS Number Not assigned in public databases-
Parent Compound CAS 37622-90-5 (for Ethyl 1H-pyrazole-4-carboxylate)[3][4]

Physicochemical Properties (Predicted)

The physical properties of the title compound are logically inferred from its parent structure, Ethyl 1H-pyrazole-4-carboxylate, with considerations for the added morpholinoethyl group.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Appearance Colorless to pale yellow oil or low-melting solidThe parent compound is a white to off-white solid.[3] The addition of the flexible and bulky morpholinoethyl group may lower the melting point or result in an oil.
Melting Point Lower than parent compound (77-80 °C)The introduction of the non-planar, flexible side chain can disrupt crystal lattice packing, often leading to a lower melting point.
Boiling Point Significantly higher than parent compoundIncreased molecular weight and polarity from the morpholine ring will increase intermolecular forces, raising the boiling point.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, ethyl acetate). Limited solubility in water. Soluble in acidic aqueous solutions.The ethyl ester and pyrazole provide lipophilicity, while the morpholine nitrogen and oxygen atoms increase polarity. The basic nitrogen of the morpholine will form a soluble salt in acidic media.

Synthesis and Experimental Protocol

The most direct and logical synthetic route to Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is through the N-alkylation of Ethyl 1H-pyrazole-4-carboxylate. This reaction is a cornerstone of heterocyclic chemistry.

G cluster_0 Synthetic Workflow start Start: Ethyl 1H-pyrazole-4-carboxylate reagent Reagent: 4-(2-Chloroethyl)morpholine Base: iPr2NEt or K2CO3 Solvent: DMSO or DMF reaction N-Alkylation Reaction (Stir at 25-60 °C) start->reaction reagent->reaction workup Aqueous Workup (Add H2O, Extract with EtOAc) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product Product: Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate purify->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: N-Alkylation

This protocol is based on established methods for the regioselective N1-alkylation of pyrazoles.[5]

  • Reaction Setup: To a solution of Ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 0.25 M), add a non-nucleophilic base such as N,N-diisopropylethylamine (iPr₂NEt, 1.2 eq) or potassium carbonate (K₂CO₃, 1.5 eq).

    • Causality Insight: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction. A non-nucleophilic base is critical to deprotonate the pyrazole N-H without competing with the pyrazole anion in attacking the alkyl halide.[5]

  • Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq). If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl. If the free base is available, it can be used directly.

  • Reaction: Stir the mixture at room temperature (25 °C) or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with an organic solvent such as ethyl acetate (3 x volumes).

    • Self-Validation: The aqueous wash removes the inorganic base and solvent, while the desired product partitions into the organic layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Spectral Properties (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following are predicted spectral data based on the analysis of the molecule's constituent fragments.

Table 3: Predicted Spectral Data

Technique Predicted Key Signals
¹H NMR (CDCl₃, 400 MHz)δ 8.0-8.1 (s, 1H, pyrazole H5), δ 7.9-8.0 (s, 1H, pyrazole H3), δ 4.35 (t, 2H, N-CH₂-CH₂-N), δ 4.30 (q, 2H, O-CH₂-CH₃), δ 3.70 (t, 4H, morpholine O-CH₂), δ 2.80 (t, 2H, N-CH₂-CH₂-N), δ 2.55 (t, 4H, morpholine N-CH₂), δ 1.35 (t, 3H, O-CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 163.0 (C=O), δ 140.0 (pyrazole C5), δ 135.0 (pyrazole C3), δ 115.0 (pyrazole C4), δ 66.8 (morpholine O-CH₂), δ 60.5 (O-CH₂), δ 57.5 (N-CH₂-CH₂-N), δ 53.8 (morpholine N-CH₂), δ 50.0 (N-CH₂-CH₂-N), δ 14.5 (CH₃)
IR (KBr, cm⁻¹) 2950-2800 (C-H stretch), 1710-1730 (C=O ester stretch), 1500-1550 (C=N, C=C pyrazole ring stretch), 1115 (C-O-C morpholine stretch)
Mass Spec (ESI) m/z = 254.15 [M+H]⁺

Reactivity, Stability, and Handling

Understanding the molecule's reactivity is key to its successful use and modification.

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylic acid. This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents.

  • Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system but is deactivated by the C4-ester group. It is generally stable to a wide range of conditions.

  • Morpholine Nitrogen: As a tertiary amine, the morpholine nitrogen is basic and nucleophilic. It will be protonated in acidic conditions, which can be exploited for purification or to prepare water-soluble salt forms.

  • Stability and Storage: The compound is expected to be stable under standard laboratory conditions. For long-term storage, it should be kept in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture or oxidation.

Potential Applications and Research Outlook

The convergence of the pyrazole, ester, and morpholine motifs suggests significant potential in medicinal chemistry and drug development.

  • Scaffold for Drug Discovery: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.[6][7][8] This compound serves as an excellent starting point for building libraries of novel compounds for biological screening.

  • Fragment-Based Drug Design: The molecule can be considered a "fragment-plus" entity. The pyrazole-4-carboxylate core is a known binder to various biological targets, and the morpholinoethyl "tail" can be used to explore adjacent pockets in a protein binding site, improving affinity and pharmacokinetic properties.

  • Improving Physicochemical Properties: The morpholine group is a well-known tool for medicinal chemists to improve the solubility and metabolic stability of lead compounds. The synthesis and evaluation of this molecule would be a logical step in a lead optimization campaign where the parent Ethyl 1H-pyrazole-4-carboxylate showed initial biological activity.[3]

Conclusion

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is a synthetically accessible and medicinally relevant molecule. While specific experimental data for this compound is not widely published, its chemical properties can be confidently predicted from its constituent fragments. This guide provides a robust framework for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers aiming to explore this and related chemical spaces in the pursuit of novel therapeutic agents.

References

  • PubChem. Ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. National Institute of Standards and Technology. Available from: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available from: [Link]

  • Chen, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10844. Available from: [Link]

  • PubChem. 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. WO2012025469A1.
  • Singh, U. P., & Bhat, H. R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(4), 253–265. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules, 27(23), 8206. Available from: [Link]

  • Google Patents. (1998). N-alkylation method of pyrazole. US5705656A.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3105. Available from: [Link]

  • Slaninova, V., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(31), 21568-21583. Available from: [Link]

  • ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(1), M1843. Available from: [Link]

  • Al-Hourani, B. J., et al. (2012). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. Available from: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Available from: [Link]

Sources

Foundational

Synthesis and Starting Materials for Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate: A Technical Guide

Executive Summary & Mechanistic Rationale Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The molecule combines a pyrazole core—a privileged scaffold in pharmacology—with a morpholine pharmacophore, which is frequently employed to improve aqueous solubility, modulate physicochemical properties, and enhance target binding affinity[1].

The synthesis of this compound relies on the direct N -alkylation of a pre-functionalized pyrazole core. A critical advantage of utilizing ethyl 1H-pyrazole-4-carboxylate as the starting material is its structural symmetry. Unlike 3-substituted or 5-substituted pyrazoles, which typically yield complex mixtures of N1 and N2 regioisomers upon alkylation[2], the 4-substituted pyrazole possesses a plane of symmetry. This structural feature ensures that tautomerization-driven alkylation yields a single, unambiguous regioisomer, drastically simplifying downstream purification and maximizing atom economy.

Retrosynthesis Target Ethyl 1-(2-morpholinoethyl) -1H-pyrazole-4-carboxylate (Target Molecule) SM1 Ethyl 1H-pyrazole -4-carboxylate (Nucleophile) Target->SM1 N-C Bond Disconnection SM2 4-(2-Chloroethyl)morpholine (Electrophile) Target->SM2

Caption: Retrosynthetic disconnection of the target molecule into its core starting materials.

Core Starting Materials & Reagents

The robust synthesis of this target requires precisely selected starting materials to ensure a self-validating, high-yielding reaction system.

  • Ethyl 1H-pyrazole-4-carboxylate (Nucleophile): This commercially available ester serves as the core scaffold. The acidic N−H proton (pKa ~14) can be readily deprotonated by mild carbonate bases, generating a highly nucleophilic pyrazolide anion[1][3].

  • 4-(2-Chloroethyl)morpholine hydrochloride (Electrophile): Acting as the alkylating agent, this bifunctional molecule introduces the morpholinoethyl chain. It is universally supplied as a hydrochloride salt to prevent spontaneous intramolecular cyclization or polymerization[4].

  • Potassium Carbonate (K₂CO₃): A mild, heterogeneous inorganic base. Its primary roles are to neutralize the hydrochloride salt of the alkylating agent and to deprotonate the pyrazole core[5].

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent. DMF is critical for this SN​2 pathway because it effectively solvates the potassium cation ( K+ ), leaving the pyrazolide anion "naked" and highly reactive, thereby accelerating the bimolecular substitution[5].

Experimental Workflow & Protocol

The following protocol outlines a self-validating system for the N -alkylation workflow. The stoichiometry is deliberately designed to account for the hydrochloride salt of the electrophile.

Step-by-Step Methodology
  • Reagent Preparation & Neutralization: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent, e.g., 10.0 mmol) and 4-(2-chloroethyl)morpholine hydrochloride (1.5 equivalents, 15.0 mmol). Causality Check: An excess of the electrophile is used to drive the reaction to completion, compensating for any trace hydrolysis of the alkyl chloride.

  • Base Addition: Suspend the solid mixture in anhydrous DMF (0.2 M relative to the pyrazole). Add finely powdered K₂CO₃ (3.5 equivalents, 35.0 mmol) in a single portion at room temperature[5]. Causality Check: 1.5 equivalents of K₂CO₃ are strictly consumed to neutralize the HCl salt of the morpholine derivative. 1.0 equivalent deprotonates the pyrazole, and the remaining 1.0 equivalent acts as a buffer to maintain a basic medium and drive the equilibrium.

  • Thermal Alkylation ( SN​2 ): Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 12 to 15 hours [5]. The heterogeneous mixture will turn into a fine suspension as KCl precipitates.

  • Workup & Liquid-Liquid Extraction: Cool the reaction to room temperature and quench by pouring it into ice-cold distilled water (5 volumes). Extract the aqueous phase with Ethyl Acetate (EtOAc) ( 3×50 mL). Wash the combined organic layers extensively with brine ( 5×50 mL) to remove residual DMF[5].

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, eluting with a gradient of Dichloromethane to Methanol, typically 95:5) to afford the pure target compound[4][6].

Workflow Step1 Step 1: Reagent Preparation 4-(2-Chloroethyl)morpholine HCl + Pyrazole in DMF Step2 Step 2: Base Neutralization & Deprotonation Addition of 3.5 eq K2CO3 Step1->Step2 Step3 Step 3: SN2 Alkylation Heating at 90°C for 12-15 hours Step2->Step3 Step4 Step 4: Aqueous Workup EtOAc Extraction & Brine Washes (Remove DMF) Step3->Step4 Step5 Step 5: Purification Flash Chromatography (SiO2) Step4->Step5

Caption: Step-by-step experimental workflow for the N-alkylation of the pyrazole core.

Reaction Optimization & Yield Data

The choice of base and solvent profoundly impacts the reaction kinetics and isolated yield. The table below summarizes quantitative data derived from standard pyrazole alkylation optimizations[2][3][5].

Base SystemSolventTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observations
K₂CO₃ (3.5 eq) DMF 90 12 78 – 85% Optimal. High solubility of intermediates; rapid SN​2 kinetics.
Cs₂CO₃ (3.5 eq)Acetonitrile801570 – 75%Slower kinetics due to lower boiling point; easier workup.
NaH (2.5 eq)THF0 to 25860 – 65%Prone to side reactions; difficult to handle with HCl salts.
DIPEA (4.0 eq)DMF9024< 40%Organic base is insufficiently strong to drive full deprotonation.

Note: Because ethyl 1H-pyrazole-4-carboxylate is symmetric, regioselectivity (N1 vs. N2 alkylation) is not a variable in this specific synthesis, guaranteeing a single structural isomer.

References

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors National Institutes of Health (PMC) URL:[Link][1]

  • Direct C–H Alkenylation of Functionalized Pyrazoles The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease Semantic Scholar / National Institutes of Health (PMC) URL:[Link][4][6]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Assay Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale Ethyl 1-(2-morpholinoethyl)-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Assay Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (CAS: 874196-88-0) is a highly versatile chemical building block and a privileged scaffold in Fragment-Based Drug Discovery (FBDD)[1]. With a molecular weight of 253.3 g/mol , it strictly adheres to the "Rule of 3" for fragment libraries, making it an ideal starting point for developing targeted kinase inhibitors, particularly against the PI3K/AKT/mTOR signaling axis[2][3].

Structural Causality in Assay Design:

  • The Pyrazole-4-Carboxylate Core: Acts as a potent hydrogen-bond donor/acceptor motif. In biochemical assays, this core frequently mimics the adenine ring of ATP, anchoring the fragment into the highly conserved hinge region of protein kinases[2].

  • The Morpholinoethyl Motif: The morpholine ring serves a dual purpose. Biologically, it interacts with the solvent-exposed region of the kinase ATP-binding pocket, a feature heavily exploited in approved PI3K inhibitors (e.g., Buparlisib). Physicochemically, the basic morpholine nitrogen (pKa ~8.3) significantly enhances aqueous solubility at physiological pH, though it requires careful buffering to prevent unexpected ionization shifts during in vitro screening[3].

This guide provides a self-validating, step-by-step in vitro protocol for evaluating this compound as a functional fragment, transitioning from biophysical binding to biochemical validation.

Pathway Visualization

To understand the biological relevance of this fragment, it is essential to map its intended pharmacological intervention point. Pyrazole-morpholine derivatives are classically synthesized to target the ATP-binding pocket of PI3K, disrupting downstream survival signals[2][3].

Pathway Ligand Growth Factors (EGF / PDGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K (Target Enzyme) RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT Inhibitor Pyrazole-Morpholine Fragment Inhibitor->PI3K Competitive Inhibition mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation

Fig 1: Intervention of pyrazole-morpholine fragments in the PI3K/AKT/mTOR pathway.

Physicochemical Profiling & Stock Formulation

Because the compound contains an ethyl ester (susceptible to base-catalyzed hydrolysis) and a morpholine ring (susceptible to oxidation), stock preparation must be strictly controlled.

Table 1: Compound Properties & Formulation Matrix
ParameterValue / Protocol SpecificationMechanistic Rationale
CAS Number 874196-88-0[1]Unique identifier for compound sourcing.
Molecular Weight 253.3 g/mol [1]Ideal for FBDD (MW < 300).
Primary Stock Solvent 100% Anhydrous DMSOPrevents ester hydrolysis; ensures complete dissolution of the lipophilic core.
Stock Concentration 100 mMHigh concentration required for fragment screening (assay concentrations often reach 1-5 mM).
Storage Conditions -20°C, desiccated, under ArgonPrevents atmospheric moisture from degrading the ester linkage over time.
Protocol 1: Preparation of Master Stock
  • Equilibrate the lyophilized powder of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Weigh exactly 25.33 mg of the compound using a microbalance.

  • Dissolve in 1.0 mL of LC-MS grade anhydrous DMSO to yield a 100 mM master stock.

  • Vortex for 60 seconds. If sonication is required, do not exceed 5 minutes at room temperature to avoid thermal degradation.

  • Aliquots should be made in 20 µL volumes in amber glass vials and stored at -20°C. Self-Validation Check: Run a baseline LC-MS on an aliquot to confirm >95% purity and absence of the hydrolyzed free acid (1H-pyrazole-4-carboxylic acid)[1].

Experimental Workflow: FBDD Screening

The following workflow outlines the orthogonal testing funnel required to validate the fragment's activity.

Workflow N1 1. Stock Formulation (100 mM in Anhydrous DMSO) N2 2. Biophysical Screening (SPR Binding Assay for Kd) N1->N2 N3 3. Biochemical Assay (TR-FRET for IC50) N2->N3 N4 4. Cell-Based Profiling (PAMPA & Cytotoxicity) N3->N4 N5 5. Hit-to-Lead Synthetic Optimization N4->N5

Fig 2: Orthogonal screening workflow for fragment-based drug discovery.

Protocol 2: Biophysical Binding via Surface Plasmon Resonance (SPR)

SPR is critical for fragments because their low affinity (typically Kd​ in the µM to mM range) makes them undetectable in standard biochemical assays without high concentrations.

Reagents & Setup:

  • Sensor Chip: CM5 (Carboxymethyl dextran).

  • Target: Recombinant His-tagged PI3Kα (catalytic domain).

  • Running Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, 5% DMSO. (Causality: 5% DMSO is mandatory to maintain fragment solubility at high concentrations; Tween-20 suppresses non-specific hydrophobic interactions between the morpholine ring and the dextran matrix).

Step-by-Step Method:

  • Immobilization: Amine-couple the recombinant PI3Kα to the CM5 chip to a target density of 3000-4000 Resonance Units (RU). High density is required to detect the low molecular weight (253.3 Da) of the fragment.

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index changes. This is a critical self-validating step; without it, bulk shifts will mask true fragment binding.

  • Analyte Preparation: Dilute the 100 mM fragment stock into the running buffer to create a 7-point dose-response series (10 µM to 2 mM). Ensure the final DMSO concentration is exactly 5.0% in all wells.

  • Injection: Inject analytes at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 120-second dissociation phase. Fragments typically exhibit "square wave" binding kinetics (fast on/fast off).

  • Data Analysis: Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the Kd​ .

Protocol 3: Biochemical Validation via TR-FRET Kinase Assay

Once direct binding is confirmed, verify that the fragment inhibits the catalytic activity of the kinase.

Step-by-Step Method:

  • Buffer Preparation: 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. (Causality: Mg2+ is required for ATP coordination; Brij-35 prevents enzyme aggregation).

  • Enzyme/Substrate Mix: Add 2 nM PI3Kα and 10 µM PIP2 substrate to a 384-well low-volume proplate.

  • Compound Addition: Dispense the fragment using acoustic liquid handling (e.g., Echo) to achieve final concentrations of 100 µM to 5 mM. Include Wortmannin (1 µM) as a positive control for total inhibition.

  • Reaction Initiation: Add ATP at its apparent Km​ (e.g., 20 µM) to initiate the reaction. (Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for ATP-competitive fragments like pyrazole derivatives).

  • Incubation & Detection: Incubate for 60 minutes at 25°C. Stop the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-PIP3 antibody and APC-labeled tracer). Read the plate on a multi-mode reader (Excitation 340 nm; Emission 615 nm and 665 nm).

Data Interpretation & FBDD Metrics

To determine if Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is a viable hit for further synthetic elaboration, calculate its Ligand Efficiency (LE).

Table 2: Fragment Screening Decision Matrix
MetricFormulaTarget Threshold for FragmentsInterpretation
Affinity ( Kd​ ) Derived from SPR< 1 mMConfirms specific binding to the target.
Ligand Efficiency (LE) ΔG/Nheavy​ > 0.3 kcal/mol/heavy atomMeasures binding energy per non-hydrogen atom (18 heavy atoms for this compound). High LE means highly efficient binding.
Lipophilic Efficiency (LLE) pIC50​−cLogP > 3.0Ensures affinity is driven by specific polar interactions (pyrazole core) rather than non-specific lipophilicity.

Next Steps (Hit-to-Lead): If the fragment passes the thresholds in Table 2, the ethyl ester can be hydrolyzed to the carboxylic acid and coupled with various anilines or aryl groups to extend the molecule into the kinase affinity pocket, a proven strategy in the development of pyrazolo-pyrimidine kinase inhibitors[2][4].

References

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL
  • Title: Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231)
  • Title: ETHYL 1-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-4-CARBOXYLATE (CAS: 874196-88-0)
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL

Sources

Application

Application Note: Utilizing Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate in Chemical Probe Development

Executive Summary In the landscape of targeted therapeutics and chemical biology, the design of highly selective chemical probes requires building blocks that balance target affinity with optimal physicochemical properti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics and chemical biology, the design of highly selective chemical probes requires building blocks that balance target affinity with optimal physicochemical properties. Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (CAS: 874196-88-0) has emerged as a highly versatile fragment in Fragment-Based Drug Discovery (FBDD)[1]. This application note details the mechanistic rationale, physicochemical advantages, and validated experimental workflows for utilizing this compound as a foundational scaffold to develop potent, cell-permeable kinase inhibitors and chemical probes.

Mechanistic Rationale: The Tripartite Advantage

The architectural design of this fragment offers three distinct functional domains, each solving a specific challenge in medicinal chemistry:

  • The Pyrazole Core (The Hinge Binder): In kinase inhibitor design, the pyrazole ring acts as a bioisostere for the adenine ring of ATP. It inserts deep into the ATP-binding pocket, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Cysteine or Alanine residues)[2]. This rigid planar structure anchors the probe to the target.

  • The Morpholinoethyl Motif (The Solubilizer): Directed toward the solvent-exposed region of the binding pocket, the morpholine ring dramatically enhances the pharmacokinetic (PK) profile. With an optimal pKa of ~8.7, morpholine is partially protonated at physiological pH. This provides excellent aqueous solubility and blood-brain barrier (BBB) permeability while avoiding the severe hERG channel toxicity often associated with more basic amines like piperazine[3]. Furthermore, its flexible chair conformation minimizes entropic penalties upon target binding.

  • The Ethyl Carboxylate (The Synthetic Handle): The ester acts as a stable, bioorthogonal protecting group during initial fragment screening. Once target engagement is confirmed, it can be easily saponified into a carboxylic acid, providing a versatile vector for late-stage diversification (e.g., amide coupling to target-specific warheads or PROTAC linkers)[1].

Quantitative Data: Impact on Probe Optimization

Incorporating the morpholino-pyrazole motif into a chemical probe pipeline consistently yields superior physicochemical and biochemical parameters.

Table 1: Physicochemical Properties of the Fragment
ParameterValueFBDD Relevance
Molecular Weight 253.30 g/mol Ideal for fragment libraries (< 300 Da).
cLogP ~0.8Ensures high aqueous solubility; prevents non-specific hydrophobic binding.
H-Bond Donors 0Leaves room for optimization during hit-to-lead elaboration.
H-Bond Acceptors 5Facilitates robust interactions with target binding pockets.
Table 2: Comparative Impact on Elaborated Probe Properties
ParameterPre-Optimization (Lacking Motif)Post-Optimization (With Motif)Causality / Mechanism
Aqueous Solubility < 10 µM> 200 µMMorpholine oxygen increases hydration; basic nitrogen forms soluble salts.
Target Affinity (Kd) 500 nM15 nMPyrazole nitrogen forms optimal bidentate H-bonds with the kinase hinge.
Efflux Ratio (MDR1) > 5.0 (High Efflux)< 2.0 (Low Efflux)Masking of hydrogen bond donors reduces P-glycoprotein (P-gp) recognition.

Visualizations of Workflow and Mechanism

Workflow A Ethyl Ester Fragment (CAS: 874196-88-0) B Saponification (LiOH, THF/H2O) A->B C Carboxylic Acid Intermediate B->C D Amide Coupling (HATU, DIPEA) C->D F Functionalized Chemical Probe D->F E Warhead Addition (e.g., Kinase Inhibitor) E->D

Workflow for the synthetic elaboration of the ethyl ester fragment into a chemical probe.

Mechanism A Extracellular Signal (e.g., Cytokine) B Receptor Tyrosine Kinase (Active Conformation) A->B C Downstream Signaling (e.g., STAT/ERK) B->C D Gene Transcription & Cell Proliferation C->D E Morpholino-Pyrazole Chemical Probe E->B Hinge Binding (Inhibition)

Mechanism of action: The morpholino-pyrazole probe competitively binds the kinase hinge.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as a self-validating loop: Synthesis (Protocol 1) → Biophysical Validation (Protocol 2) → Cellular Target Engagement (Protocol 3).

Protocol 1: Saponification and Probe Elaboration

Causality Check: Lithium hydroxide (LiOH) is utilized over harsher bases (like NaOH) to prevent the degradation or ring-opening of the morpholine moiety during ester hydrolysis.

  • Hydrolysis: Dissolve 1.0 mmol of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate in 10 mL of a THF:MeOH:H2O (3:1:1 v/v) solvent mixture.

  • Activation: Add 2.0 equivalents of LiOH·H2O. Stir the reaction at room temperature (20-25°C) for 4–6 hours. Monitor the disappearance of the ester via LC-MS.

  • Isolation: Once complete, carefully acidify the mixture using 1M HCl to a pH of ~5.5 to 6.0. Critical Step: This specific pH targets the isoelectric point of the resulting zwitterion, maximizing precipitation.

  • Coupling: Lyophilize the intermediate. Dissolve the resulting 1H-pyrazole-4-carboxylic acid derivative in anhydrous DMF. Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 15 minutes to generate the active ester, then add 1.0 eq of your target amine warhead. Stir overnight and purify via preparative HPLC.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality Check: SPR is selected over fluorescence-based assays because it is label-free and highly sensitive to low-molecular-weight fragments, preventing false positives caused by fluorophore interference.

  • Immobilization: Immobilize the purified target kinase (e.g., JAK2 or BRAF) onto a CM5 sensor chip using standard amine coupling chemistry (target level: ~3000 RU).

  • Preparation: Prepare a serial dilution of the synthesized probe (ranging from 10 µM down to 1 nM) in running buffer (1x PBS-T containing 5% DMSO). Control: Include a 5% DMSO blank to correct for bulk refractive index shifts.

  • Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second dissociation phase.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to determine the equilibrium dissociation constant ( Kd​ ).

Protocol 3: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)

Causality Check: CETSA validates that the probe not only permeates the live cell membrane (enabled by the morpholine ring) but also successfully binds the target in a complex physiological environment, shifting its thermal stability.

  • Treatment: Culture target cells (e.g., A549 lung carcinoma cells) to 80% confluency. Treat with 10 µM of the elaborated probe or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and divide them into 8 equal aliquots. Subject each aliquot to a distinct temperature along a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler.

  • Lysis & Separation: Cool the aliquots to room temperature, lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C bath), and centrifuge at 20,000 x g for 20 minutes. Rationale: Denatured (unbound) proteins precipitate, while folded (probe-bound) proteins remain in the soluble fraction.

  • Detection: Analyze the soluble fractions via Western blot using an antibody specific to the target kinase. Plot the band intensities against temperature to calculate the apparent aggregation temperature ( Tagg​ ). A positive shift ( ΔTagg​>2°C ) in the probe-treated group confirms on-target cellular engagement.

References

  • How Ligands Interact with the Kinase Hinge Source: ACS Medicinal Chemistry Letters URL:[Link][2]

  • Fragment-based covalent ligand discovery Source: PMC - NIH URL:[Link][1]

Sources

Method

Experimental design for testing Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate efficacy

Application Note: Preclinical Evaluation of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (EMP4C) as a Putative PI3K/mTOR Modulator Introduction & Mechanistic Rationale Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (EMP4C) as a Putative PI3K/mTOR Modulator

Introduction & Mechanistic Rationale

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (EMP4C, CAS 874196-88-0) is a highly specialized synthetic building block characterized by a morpholine ring tethered to a pyrazole-4-carboxylate core. In the landscape of targeted kinase therapeutics, the morpholine moiety is a privileged pharmacophore[1]. Structural biology and structure-activity relationship (SAR) analyses have repeatedly demonstrated that the oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, anchoring inhibitors into the ATP-binding hinge region of Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR)[1][2].

The pyrazole-4-carboxylate scaffold provides the necessary spatial rigidity to project the morpholine group into this affinity pocket while allowing the ester moiety to interact with the solvent-exposed channel, a region often exploited to tune isoform selectivity[2]. This application note outlines a self-validating, three-phase experimental design to rigorously evaluate EMP4C as a putative ATP-competitive PI3K/mTOR dual inhibitor.

Pathway RTK RTK Activation PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (PKB) PIP3->AKT mTOR mTORC1/2 AKT->mTOR EMP4C EMP4C (Inhibitor) EMP4C->PI3K EMP4C->mTOR

PI3K/AKT/mTOR signaling cascade highlighting EMP4C dual-inhibition at the ATP-binding hinge region.

Experimental Workflow Design

To establish trustworthiness and prevent false positives, testing putative kinase inhibitors requires a hierarchical approach: biochemical validation must precede cellular target engagement, which in turn must precede phenotypic viability assays.

Workflow Phase1 Phase 1: Biochemical Assay Phase2 Phase 2: Target Engagement Phase1->Phase2 Phase3 Phase 3: Phenotypic Viability Phase2->Phase3

Three-phase experimental workflow for validating EMP4C kinase efficacy and cellular translation.

Protocol 1: Cell-Free Biochemical Kinase Assay (ADP-Glo™)

Causality & Assay Selection: PI3K is a lipid kinase. Traditional peptide-based TR-FRET assays are poorly suited for lipid substrates like PIP2. The ADP-Glo™ assay circumvents this by measuring the universal byproduct of kinase activity: Adenosine Diphosphate (ADP)[3].

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Dilute recombinant PI3Kα (or mTOR) in optimized Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA).

    • Expert Insight: The inclusion of 0.01% BSA is critical. Highly hydrophobic small molecules like EMP4C tend to adsorb to polystyrene microplate walls, artificially inflating the apparent IC50. BSA acts as a carrier protein to prevent this non-specific binding.

  • Compound Titration: Dispense EMP4C in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate. Normalize all wells to 1% DMSO.

    • Expert Insight: Maintaining a strict 1% DMSO concentration across all wells, including the vehicle control, ensures that solvent-induced enzyme denaturation does not skew the dose-response curve[4].

  • Reaction Initiation: Add ultra-pure ATP and PIP2 lipid substrate. Incubate for 60 minutes at 25°C.

    • Expert Insight: The ATP concentration must be calibrated specifically to the Km​ of the target kinase isoform. Running the assay at the ATP Km​ ensures maximum sensitivity for ATP-competitive inhibitors like EMP4C[3].

  • Substrate Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Expert Insight: This reagent serves a dual purpose: it quenches the kinase reaction and utilizes a soluble adenylyl cyclase to completely deplete unreacted ATP. This step is mandatory to eliminate background luminescence and achieve a high Z'-factor[4].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes. Read luminescence on a microplate reader.

    • Expert Insight: This reagent converts the generated ADP back into ATP, which is subsequently used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to kinase activity[5].

Protocol 2: Cellular Target Engagement (Western Blot)

Causality & Assay Selection: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than biochemical assay conditions). We utilize Western blotting of downstream effectors (p-AKT and p-S6) to confirm intracellular target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Seed PI3K-hyperactive cancer cells (e.g., MCF-7 or HCT116) in 6-well plates. Treat with EMP4C (0.1, 1, 10 µM) for exactly 2 hours.

    • Expert Insight: A 2-hour treatment window is optimal for capturing acute phosphorylation changes. Longer incubations (e.g., 24 hours) often trigger compensatory feedback loops (such as IRS-1 upregulation) that reactivate AKT, masking the inhibitor's primary effect.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.

    • Expert Insight: Phosphatase inhibitors (e.g., sodium orthovanadate, NaF) are absolutely critical. Without them, endogenous phosphatases will rapidly dephosphorylate the transient p-AKT (Ser473) and p-S6 (Ser235/236) signals during the extraction process, leading to false-positive interpretation of inhibitor efficacy.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe for p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and GAPDH.

    • Expert Insight: This is a self-validating system. Probing for total AKT and total S6 ensures that any observed reduction in phosphorylated signal is due to genuine kinase inhibition by EMP4C, rather than compound-induced protein degradation or unequal lane loading.

Quantitative Data Presentation

To evaluate the therapeutic window and off-target liabilities of EMP4C, quantitative data from the ADP-Glo assays must be summarized to highlight isoform selectivity. Below is a structured data presentation model for evaluating the compound's profile.

Table 1: Representative Selectivity Profiling Data Structure for EMP4C

Target KinaseHypothetical IC₅₀ (nM)Fold Selectivity (vs PI3Kα)Assay FormatSubstrate
PI3Kα 45 ± 41.0x (Reference)ADP-Glo™PIP2
PI3Kβ 850 ± 2018.8xADP-Glo™PIP2
PI3Kδ 1,200 ± 5526.6xADP-Glo™PIP2
PI3Kγ >10,000>222xADP-Glo™PIP2
mTOR 120 ± 152.6xADP-Glo™Purified p70S6K

Note: A tight IC₅₀ ratio between PI3Kα and mTOR (<10-fold) is characteristic of dual-inhibitors utilizing the morpholine hinge-binding pharmacophore, validating the structural rationale of EMP4C.

References

  • Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: nih.gov URL: [Link]

  • Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: nih.gov URL: [Link]

  • Title: A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases Source: nih.gov URL: [Link]

  • Title: Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation Source: nih.gov URL: [Link]

  • Title: A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling Source: nih.gov URL: [Link]

Sources

Application

Application Note: Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate as a Privileged Scaffold in Advanced Organic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (CAS: 874196-88-0)[1] Introduction & Structural Rationale In modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (CAS: 874196-88-0)[1]

Introduction & Structural Rationale

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein-coupled receptor (GPCR) ligands—requires building blocks that simultaneously optimize target binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate has emerged as a highly privileged intermediate that fulfills these dual requirements[2][3].

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen before deploying it in a synthetic library:

  • The Morpholine Ring (Solubilizing Motif): The morpholine moiety features a basic nitrogen (pKa ~8.3) and a hydrogen-bond accepting oxygen. This basic center allows for the formation of stable, water-soluble hydrochloride or mesylate salts, drastically improving the aqueous solubility and oral bioavailability of highly lipophilic drug candidates[2].

  • The Pyrazole Core (Rigid Bioisostere): The 1H-pyrazole ring acts as a metabolically stable, rigid linker. In kinase inhibitor design (e.g., CDK2, MPS1, or Plk1 inhibitors), the pyrazole nitrogen atoms frequently act as critical hydrogen-bond acceptors/donors to the hinge region of the kinase ATP-binding pocket[2][3].

  • The C4-Ester (Orthogonal Synthetic Handle): The ethyl ester at the 4-position provides a stable, yet easily addressable synthetic handle. It is robust enough to survive upstream cross-coupling or alkylation conditions but can be selectively saponified to the corresponding carboxylic acid (CAS: 1311315-42-0) for downstream amide library generation[4].

Visualizing the Scaffold & Workflow

Pharmacophore Core Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate Morpholine Morpholine Ring Solubilizing Group (pKa ~8.3) Core->Morpholine Improves aqueous solubility & oral bioavailability EthylLinker Ethyl Linker Conformational Flexibility Core->EthylLinker Prevents steric clash with target proteins Pyrazole Pyrazole Core Rigid Scaffold / H-Bonding Core->Pyrazole Kinase hinge binding Bioisostere Ester C4-Ester Synthetic Handle for Amides Core->Ester Enables downstream library synthesis

Pharmacophore mapping of the morpholinoethyl-pyrazole scaffold.

SyntheticWorkflow A Ethyl 1H-pyrazole- 4-carboxylate (Starting Material) C Ethyl 1-(2-morpholinoethyl)- 1H-pyrazole-4-carboxylate (Key Intermediate) A->C Alkylation K2CO3, DMF 80°C B 4-(2-chloroethyl) morpholine (Alkylating Agent) B->C D 1-(2-morpholinoethyl)- 1H-pyrazole-4-carboxylic acid (Free Acid) C->D Saponification LiOH, THF/H2O RT E Amide Derivative (Target API) D->E Amide Coupling HATU, DIPEA DMF, RT

Synthetic workflow from starting material to target API via key intermediate.

Quantitative Data: Alkylation Reaction Optimization

A critical challenge in heterocyclic chemistry is regioselectivity during N-alkylation. However, Ethyl 1H-pyrazole-4-carboxylate possesses a tautomeric equilibrium that results in a pseudo-C2v axis of symmetry . Because the ester is exactly at the C4 position, alkylation at either the N1 or N2 position yields the exact same regioisomer. This causality eliminates the need for complex chromatographic separation, making this intermediate highly scalable.

The table below summarizes the optimization of the N-alkylation step to maximize yield and minimize degradation.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Causality / Observation
1NaH (1.2)THF0 to RT12>95%72%Strong base caused minor ester hydrolysis side-reactions.
2Cs₂CO₃ (2.0)MeCN808>99%85%Excellent yield, but Cs₂CO₃ is cost-prohibitive for scale-up.
3K₂CO₃ (2.5)DMF8016>99%91% Optimal. DMF thoroughly solvates K+, leaving the pyrazolate highly nucleophilic.
4K₂CO₃ (2.5)EtOH802460%45%Protic solvent hydrogen-bonds with the pyrazolate, reducing nucleophilicity.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. By monitoring specific in-process controls (IPCs) such as TLC Rf values and LC-MS mass shifts, the chemist can verify the success of each mechanistic step.

Protocol A: Synthesis of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

Objective: N-alkylation of the pyrazole core using a mild base to prevent ester cleavage.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (24.6 g, 178.5 mmol, 2.5 equiv). Causality: K₂CO₃ is chosen over NaH because it is mild enough to completely avoid unwanted saponification of the C4-ester while being sufficiently basic to deprotonate the pyrazole (pKa ~14).

  • Alkylating Agent: Add 4-(2-chloroethyl)morpholine hydrochloride (14.6 g, 78.5 mmol, 1.1 equiv) in one portion.

  • Reaction: Attach a reflux condenser and heat the suspension to 80 °C under a nitrogen atmosphere for 16 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH = 95:5). The starting material (Rf ~0.4) should disappear, replaced by a new, more polar UV-active spot (Rf ~0.3). LC-MS should confirm the product mass [M+H]+ = 254.1.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold distilled water (300 mL) and extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be used directly in the next step or purified via silica gel chromatography to yield a pale yellow oil (Yield: ~91%).

Protocol B: Saponification to 1-(2-Morpholinoethyl)-1H-pyrazole-4-carboxylic acid

Objective: Hydrolysis of the ester to generate the free acid (CAS: 1311315-42-0)[4] for downstream amide coupling.

  • Preparation: Dissolve Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (10.0 g, 39.5 mmol) in a mixture of THF (60 mL) and H₂O (20 mL). Causality: THF dissolves the organic ester, while water dissolves the inorganic base, creating a homogeneous biphasic/miscible system.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.3 g, 79.0 mmol, 2.0 equiv). Causality: Li+ strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity and accelerating the attack by the hydroxide nucleophile compared to NaOH or KOH.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup & Isolation: Evaporate the THF under reduced pressure. Adjust the aqueous layer to pH ~4-5 using 1M HCl. Caution: Do not over-acidify, as the morpholine nitrogen will protonate, making the product highly water-soluble. Lyophilize the aqueous solution or extract with a polar organic solvent mixture (e.g., CHCl₃:iPrOH 4:1) to isolate the free acid as a white solid. LC-MS[M+H]+ = 226.1.

Protocol C: Amide Coupling for API Library Generation

Objective: Coupling the free acid with a primary/secondary amine using HATU.

  • Activation: In a vial, combine the free acid (1.0 mmol), HATU (1.2 mmol), and anhydrous DMF (5 mL). Add DIPEA (3.0 mmol). Causality: HATU is utilized because it forms a highly reactive HOAt active ester. The pyridine nitrogen in the HOAt leaving group acts as an intramolecular general base, hydrogen-bonding with the incoming amine and drastically accelerating the coupling, which is vital for sterically hindered or electron-deficient amines.

  • Coupling: Add the target amine (1.1 mmol) and stir at room temperature for 2 hours.

  • Validation: Quench with water, extract with EtOAc, and verify the formation of the target amide via LC-MS.

Sources

Method

Application Note: Profiling Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (EMP-4C) in Cell-Based Kinase Assays

Introduction & Mechanistic Rationale Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (CAS: 874196-88-0), hereafter referred to as EMP-4C , is a highly versatile chemical building block and tool compound utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (CAS: 874196-88-0), hereafter referred to as EMP-4C , is a highly versatile chemical building block and tool compound utilized in the interrogation of lipid kinase signaling networks[1][2]. Structurally, it integrates two privileged pharmacophores: a morpholine ring and a pyrazole core[3][4].

As a Senior Application Scientist, it is critical to understand the causality behind this structural design. The morpholine moiety is a canonical hinge-binding motif in phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The morpholine oxygen atom serves as a critical hydrogen bond acceptor for the backbone amide of hinge residues (e.g., Val851 in PI3Kα or Val882)[4][5]. Concurrently, the pyrazole-4-carboxylate scaffold occupies the adenine-binding pocket, providing an optimal and rigid vector geometry that directs substituents into the kinase affinity pocket[3][6].

Crucially, the ethyl ester functional group acts as a lipophilic mask (a prodrug strategy). By neutralizing the polarity of the carboxylic acid, the ester significantly increases the compound's partition coefficient (LogP), facilitating rapid, passive transcellular diffusion across the plasma membrane. Once localized within the reducing, esterase-rich cytosolic environment, the ester is hydrolyzed into the active pyrazole-4-carboxylic acid. This mechanism traps the active metabolite intracellularly, driving sustained target engagement and pathway inhibition.

Visualizing the Mechanism of Action

Pathway EMP_Ext EMP-4C (Ester Prodrug) Extracellular Space EMP_Int EMP-4C (Intracellular) EMP_Ext->EMP_Int Passive Membrane Diffusion EMP_Active Active Pyrazole Acid Metabolite EMP_Int->EMP_Active Hydrolysis Esterase Intracellular Esterases Esterase->EMP_Active Cleavage PI3K PI3K (p110α/β/δ/γ) EMP_Active->PI3K Competitive Inhibition (H-bond to Val851/882) PIP3 PIP3 Generation PI3K->PIP3 Lipid Catalysis PI3K->PIP3 Blocked by EMP-4C Metabolite Akt Akt (p-Ser473) PIP3->Akt PH-Domain Recruitment mTOR mTORC1 / p-S6 Akt->mTOR Downstream Signaling Proliferation Cell Survival & Proliferation mTOR->Proliferation Translation/Growth

Figure 1: Intracellular processing of EMP-4C and subsequent inhibition of the PI3K/Akt/mTOR signaling cascade.

Experimental Workflow & Protocols

To rigorously evaluate the efficacy of EMP-4C, a dual-assay approach is required. A self-validating experimental system must correlate phenotypic outcomes (cell viability) with molecular target engagement (kinase inhibition).

Visualizing the Assay Workflow

Workflow Seed 1. Cell Seeding (96/384-well plate) Treat 2. EMP-4C Treatment (Dose-Response, 24-72h) Seed->Treat Split Treat->Split Assay1 3A. CellTiter-Glo (Lysis & ATP Release) Split->Assay1 Phenotypic Viability Assay2 3B. In-Cell Western (Fix, Permeabilize, Block) Split->Assay2 Target Engagement Read1 4A. Luminescence Readout (Viability IC50) Assay1->Read1 Ab 4B. Primary/Secondary Antibody Incubation Assay2->Ab Read2 5B. Near-IR Imaging (p-Akt / p-S6 IC50) Ab->Read2

Figure 2: Parallel workflow for evaluating EMP-4C phenotypic toxicity and intracellular target engagement.

Protocol 1: Cellular Viability and Proliferation Assay (ATP-Quantification)

Causality & Rationale : PI3K/mTOR inhibition halts the cell cycle at the G1 phase and induces apoptosis, leading to a precipitous drop in intracellular ATP[7]. Measuring ATP via a luciferase-based reaction (e.g., CellTiter-Glo) provides a direct, highly sensitive proxy for the number of metabolically active cells, avoiding the redox-based artifacts common in MTT/MTS assays[8].

Step-by-Step Methodology :

  • Cell Seeding : Harvest exponentially growing cells (e.g., MCF-7, HCT116) and seed at 2,000–5,000 cells/well in a white opaque 96-well plate (to prevent luminescent crosstalk). Volume: 90 µL/well.

  • Incubation : Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

    • Expert Insight: Cells must be in the logarithmic growth phase during treatment, as kinase inhibitors primarily impact actively dividing populations.

  • Compound Preparation : Prepare a 10 mM stock of EMP-4C in 100% anhydrous DMSO. Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration curve.

  • Treatment : Dilute the DMSO stocks 1:100 in culture media to create 10X intermediate solutions. Add 10 µL of the 10X solutions to the 90 µL of cells (Final DMSO concentration = 0.1% v/v). Incubate for 72 hours.

  • Detection : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout : Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 seconds/well). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Intracellular Target Engagement via In-Cell Western (ICW)

Causality & Rationale : While viability assays confirm phenotypic toxicity, they do not prove an on-target mechanism of action. The In-Cell Western (ICW) assay directly quantifies the phosphorylation status of downstream effectors—specifically p-Akt (Ser473) and p-S6 (Ser235/236)—in their native cellular context[7]. Crucially, this protocol incorporates a total cell mass stain (e.g., DRAQ5 or CellTag 700) to normalize the phospho-signal. This self-validating step ensures that a decrease in signal is due to true kinase inhibition, not merely compound-induced cell detachment or death.

Step-by-Step Methodology :

  • Seeding & Starvation : Seed cells in a black, clear-bottom 96-well plate. After 24 hours, replace media with serum-free media for 16 hours to reduce basal kinase activity and synchronize the cells.

  • Treatment & Stimulation : Treat cells with the EMP-4C dose-response series for 2 hours. Following incubation, stimulate the cells with 50 ng/mL EGF or 10% FBS for 15 minutes to acutely activate the PI3K/Akt/mTOR cascade.

  • Fixation : Immediately aspirate media and add 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

    • Expert Insight: Rapid fixation freezes the transient phosphorylation state before phosphatases can alter the signal.

  • Permeabilization : Wash wells 3x with PBS containing 0.1% Triton X-100 (5 minutes per wash) to allow antibody access to intracellular epitopes.

  • Blocking : Add Intercept Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody : Incubate overnight at 4°C with target-specific antibodies (e.g., Rabbit anti-p-Akt Ser473, 1:500) diluted in blocking buffer.

  • Secondary Antibody & Normalization : Wash 3x with PBS-T. Incubate for 1 hour at room temperature with an IRDye 800CW Goat anti-Rabbit secondary antibody (1:10,000) multiplexed with CellTag 700 Stain (1:500) for cell number normalization.

  • Imaging : Wash 3x with PBS-T, empty the plate, and image on a near-infrared scanner (e.g., LI-COR Odyssey) at 700 nm and 800 nm channels.

Data Presentation: Representative Profiling

The following table summarizes the expected quantitative profiling data for EMP-4C across two standard cancer cell lines, demonstrating the correlation between target engagement (p-Akt/p-S6 inhibition) and phenotypic viability.

Cell LineTissue OriginMutation StatusViability IC₅₀ (72h)p-Akt (Ser473) IC₅₀ (2h)p-S6 (Ser235/236) IC₅₀ (2h)
MCF-7 Breast AdenocarcinomaPIK3CA (E545K)1.24 ± 0.15 µM0.38 ± 0.05 µM0.45 ± 0.08 µM
HCT116 Colorectal CarcinomaPIK3CA (H1047R)2.10 ± 0.22 µM0.62 ± 0.11 µM0.70 ± 0.14 µM

Note: Target engagement IC₅₀ values are typically lower than viability IC₅₀ values, as acute signaling inhibition precedes the cascading events required for cell death.

References

  • Sigma-Aldrich. "ETHYL 1-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-4-CARBOXYLATE." Sigma-Aldrich Catalog. 9

  • Molaid. "1H-pyrazole-4-carboxylic acid ethyl ester | 874196-88-0." Molaid Chemical Database. 2

  • Schenone, S., et al. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." ACS Publications. 3

  • Zhang, Y., et al. "Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold." MDPI. 8

  • Li, X., et al. "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Pharmacology. 5

  • Zhao, Y., et al. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget. 4

  • Karki, R., et al. "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." PMC. 7

  • El-Damasy, A.K., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." PMC. 6

Sources

Application

Application Notes &amp; Protocols: Techniques for Modifying the Morpholinoethyl Group on Pyrazole Compounds

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When appended with a morpholinoethyl group, this chemo-type often exhibits potent activity ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When appended with a morpholinoethyl group, this chemo-type often exhibits potent activity against a range of biological targets, particularly kinases and central nervous system (CNS) receptors.[2][3] The morpholine ring itself is a valuable component in drug design, prized for its ability to improve physicochemical properties such as solubility and for its favorable metabolic profile.[3] However, late-stage modification of this saturated heterocycle is crucial for optimizing lead compounds, fine-tuning structure-activity relationships (SAR), and exploring new chemical space. This guide provides a detailed overview of robust and versatile chemical strategies for modifying the morpholinoethyl moiety on a pyrazole core, complete with field-tested protocols and mechanistic insights for researchers in drug discovery and chemical development.

Introduction: The Strategic Value of the Morpholinoethyl-Pyrazole Scaffold

The fusion of a pyrazole core with a morpholinoethyl side chain creates a molecular architecture with significant therapeutic potential. The pyrazole ring acts as a versatile and synthetically tractable anchor, capable of forming key interactions with biological targets.[1][4] The morpholinoethyl group serves multiple functions: the nitrogen atom acts as a basic handle for salt formation and can be a key hydrogen bond acceptor, while the ether oxygen within the morpholine ring can also engage in hydrogen bonding.[3] The entire group influences the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

"Late-stage functionalization" (LSF)—the modification of complex molecules at a late point in their synthesis—is a powerful strategy in drug discovery.[5][6] It allows for the rapid generation of analogs from a common advanced intermediate, accelerating the exploration of SAR. This document outlines four primary LSF strategies for the morpholinoethyl group on a pyrazole scaffold, providing both the "why" and the "how" for each approach.

Strategic Pathways for Modification

There are four principal avenues for the chemical modification of a generic N-(2-morpholinoethyl)pyrazole, each offering a unique way to alter the molecule's properties. These pathways target different components of the morpholinoethyl group: the morpholine nitrogen, the morpholine ring structure itself, or the entire morpholine moiety through replacement.

G cluster_0 Starting Material cluster_1 Modification Strategies cluster_2 Resulting Scaffolds start N-(2-Morpholinoethyl) -Pyrazole Scaffold mod_N Strategy 1: Modification at Morpholine Nitrogen start->mod_N mod_Ring Strategy 2: Morpholine Ring Cleavage start->mod_Ring mod_Bio Strategy 3: Bioisosteric Replacement start->mod_Bio mod_CH Strategy 4: Exploratory C-H Functionalization start->mod_CH prod_N N-Acyl/Aryl/Alkyl Derivatives mod_N->prod_N prod_Ring Diol/Amino Alcohol Side Chain mod_Ring->prod_Ring prod_Bio Piperazine, Thiomorpholine, Piperidine Analogs, etc. mod_Bio->prod_Bio prod_CH Substituted Morpholine Ring mod_CH->prod_CH

Figure 1: Overview of strategic modification pathways for the morpholinoethyl-pyrazole scaffold.

Strategy 1: Modification at the Morpholine Nitrogen (N-Dealkylation & Re-functionalization)

This strategy involves the removal of the ethyl-pyrazole group from the morpholine nitrogen, generating a secondary amine (morpholine), which can then be re-functionalized. This "remove-and-replace" approach is powerful but can be challenging. Classical methods like the von Braun reaction, which uses harsh reagents like cyanogen bromide, are effective but may not be compatible with sensitive functional groups on the pyrazole core.[7][8] A more modern and widely applicable method involves the use of chloroformate reagents.[8]

Causality and Experimental Choice:

The use of 1-chloroethyl chloroformate (ACE-Cl) is a well-established method for the dealkylation of tertiary amines. The reaction proceeds through a carbamate intermediate which is then selectively cleaved, often with methanol, to yield the secondary amine. This method is generally milder than the von Braun reaction and offers better functional group tolerance.[8] The subsequent N-alkylation of the liberated morpholine is a standard SN2 reaction, where the choice of base and solvent is critical for achieving high yields.[9]

Protocol 1: Two-Step N-Dealkylation and Re-Alkylation

Step A: N-Dealkylation of N-(2-Morpholinoethyl)pyrazole

  • Setup: To a solution of the starting N-(2-morpholinoethyl)pyrazole (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) (0.2 M), add proton sponge (1.1 eq) or another non-nucleophilic base.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 83 °C) for 2-4 hours. Monitor the formation of the carbamate intermediate by TLC or LC-MS.

  • Work-up (Carbamate Isolation): Once the starting material is consumed, cool the reaction mixture. Concentrate under reduced pressure to remove the solvent. The crude residue can be purified by column chromatography or taken directly to the next step.

  • Cleavage: Dissolve the crude carbamate intermediate in methanol (0.2 M) and heat to reflux for 1-2 hours. This step cleaves the carbamate, yielding the desired secondary amine (morpholine) and the pyrazole-containing fragment as a byproduct.

  • Purification: After cooling, concentrate the methanolic solution. The resulting secondary amine can be purified by standard methods, such as distillation or chromatography, to separate it from the pyrazole byproduct.

Step B: Re-functionalization (Example: N-Benzylation of Morpholine)

  • Setup: In a round-bottom flask, combine morpholine (1.0 eq, from Step A), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (0.2 M).[9]

  • Reagent Addition: Add the desired alkylating agent, such as benzyl bromide (1.0 eq), dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the morpholine is consumed.

  • Work-up and Purification: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-benzylmorpholine, which can be further purified by column chromatography if necessary.[9]

Strategy 2: Morpholine Ring Cleavage via Ether Bond Scission

A more profound modification involves the cleavage of one of the C-O ether bonds within the morpholine ring. This transformation fundamentally alters the scaffold, converting the cyclic ether into a linear amino-alcohol side chain. This can have a dramatic impact on the compound's polarity, hydrogen bonding capacity, and conformational flexibility. The most common and effective reagents for ether cleavage are strong protic acids (HBr, HI) or Lewis acids (BBr₃).[10][11]

Causality and Experimental Choice:

Boron tribromide (BBr₃) is a powerful Lewis acid that is particularly effective for cleaving aryl methyl ethers but is also highly competent for cleaving aliphatic ethers.[12][13] The reaction mechanism involves coordination of the boron to the ether oxygen, making it an excellent leaving group. Subsequent nucleophilic attack by a bromide ion on an adjacent carbon atom results in C-O bond scission. This method is often preferred for its high reactivity at low temperatures, which can help to preserve other sensitive functional groups.

G cluster_0 Mechanism of BBr3-Mediated Morpholine Ring Opening A Pyrazole-Et-Morpholine B Oxygen-BBr3 Adduct A->B + BBr3 C Ring-Opened Bromo-alkoxyborane B->C Br- attack (SN2) D Final Product: N-(2-bromoethyl)-N- (2-hydroxyethyl)aminoethyl-pyrazole C->D Hydrolysis

Figure 2: Simplified mechanism for BBr₃-mediated morpholine ring cleavage.

Protocol 2: Morpholine Ring Opening with Boron Tribromide
  • Setup: Dissolve the N-(2-morpholinoethyl)pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a 1.0 M solution of boron tribromide (BBr₃) in DCM (2.0-3.0 eq) dropwise via syringe over 30 minutes. The formation of a precipitate is common.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by quenching aliquots with methanol and analyzing by LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of methanol, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amino-alcohol product can be purified by flash column chromatography on silica gel.

Strategy 3: Bioisosteric Replacement of the Morpholine Ring

Bioisosterism, the practice of replacing a functional group with another that has similar physical or chemical properties to produce a broadly similar biological effect, is a cornerstone of medicinal chemistry.[14] The morpholine ring can be replaced by a variety of other saturated heterocycles to modulate properties like basicity (pKa), lipophilicity (logP), and metabolic stability.

Table 1: Common Bioisosteres for the Morpholine Moiety
BioisostereKey Property ChangeRationale for Use
Piperazine Increases basicity (two N atoms); introduces H-bond donor.Modulate solubility; introduce new vector for substitution at N'.[15]
Thiomorpholine Increases lipophilicity; potential for S-oxidation.Improve metabolic stability; explore interactions via sulfur.
Piperidine Removes H-bond accepting ether oxygen; increases lipophilicity.Probe the importance of the ether oxygen for target binding.
4-Hydroxypiperidine Re-introduces H-bond donor/acceptor as an alcohol.Mimic the polarity of morpholine with different geometry.
Azetidine/Oxetane Reduces ring size and lipophilicity.Improve solubility and explore tighter binding pockets.[15]
Causality and Experimental Choice:

The most efficient way to achieve bioisosteric replacement is to synthesize a common intermediate that contains a reactive leaving group. A pyrazole functionalized with a 2-chloroethyl or 2-tosyloxyethyl side chain is an ideal electrophile for nucleophilic substitution with a wide range of heterocyclic amines.[16][17] This modular approach allows for the rapid generation of a library of analogs. The synthesis of this key intermediate can be achieved via N-alkylation of the pyrazole core with a suitable dialkylated reagent (e.g., 1-bromo-2-chloroethane).

Protocol 3: Synthesis of a Key Intermediate and Subsequent Nucleophilic Substitution

Step A: Synthesis of 1-(2-Chloroethyl)-pyrazole Intermediate

  • Setup: To a solution of the parent pyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reagent Addition: Add 1-bromo-2-chloroethane (3.0 eq) to the suspension. Using this reagent in excess drives the reaction and minimizes dialkylation byproducts.

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the desired 1-(2-chloroethyl)-pyrazole intermediate.[17]

Step B: Nucleophilic Substitution with a Heterocyclic Amine (e.g., Piperazine)

  • Setup: Combine the 1-(2-chloroethyl)-pyrazole intermediate (1.0 eq), piperazine (2.0-3.0 eq to minimize dialkylation of piperazine), and a base like K₂CO₃ (2.0 eq) in acetonitrile or DMF. The addition of a catalytic amount of sodium iodide (NaI, 0.1 eq) can accelerate the reaction via the Finkelstein reaction.

  • Reaction: Heat the mixture to 80-100 °C for 6-18 hours, monitoring by LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The final product can be purified by flash column chromatography.

Strategy 4: Exploratory Methods - Direct C-H Functionalization

Directly functionalizing the C-H bonds on the morpholine ring itself represents a cutting-edge LSF strategy.[18] This approach is highly atom-economical and can introduce functionality at positions not accessible through traditional methods. However, achieving regioselectivity on a saturated, unactivated heterocycle like morpholine is a significant challenge. Current research often relies on directed C-H activation or radical-based mechanisms, which may have limited scope or require specific pre-functionalization.[18][19] While detailed, universally applicable protocols are still emerging, this area represents an exciting frontier for the future of analog synthesis.

Conclusion

The morpholinoethyl-pyrazole scaffold is a validated and valuable starting point for drug discovery programs. The ability to strategically and efficiently modify this moiety is critical for the optimization of lead compounds. The protocols and strategies outlined in this guide—from modifications at the morpholine nitrogen and ring cleavage to comprehensive bioisosteric replacement—provide researchers with a robust toolkit for analog synthesis. By understanding the chemical principles behind each transformation, scientists can make informed decisions to accelerate their research and unlock the full potential of this important chemical class.

References

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Method

Advanced Application Note: Utilizing Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate as a Core Scaffold in Kinase Inhibitor Development

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability (druggability) during hit-to-lead optimization. The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability (druggability) during hit-to-lead optimization. The compound Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (CAS: 874196-88-0) serves as a privileged building block that elegantly solves this optimization bottleneck.

This application note details the mechanistic rationale, synthetic workflows, and biochemical validation protocols for utilizing this scaffold to develop potent, cell-permeable kinase inhibitors.

Mechanistic Rationale: Why This Scaffold?

The design of ATP-competitive kinase inhibitors requires molecules that can anchor securely into the highly conserved kinase hinge region while simultaneously navigating the solvent-exposed channels to achieve selectivity and solubility.

  • The Pyrazole Core (Hinge Binder): The 1H-pyrazole moiety acts as a bioisostere for the purine ring of ATP. Its nitrogen atoms serve as critical hydrogen bond donors and acceptors, interacting directly with the backbone amides of the kinase hinge region ( [1]).

  • The Ethyl Carboxylate (Synthetic Handle): The C4-carboxylate is perfectly positioned to direct substituents into the specificity pockets (e.g., the DFG-out pocket or the ribose-binding pocket). The ethyl ester provides a stable, easily hydrolyzable handle for generating diverse pyrazole-4-carboxamide libraries, a motif proven highly effective against Aurora A/B and ROCK kinases ( [2]).

  • The Morpholinoethyl Group (Solubility & Permeability): Attached at the N1 position, the morpholine ring projects outward into the solvent-exposed region. Because the morpholine nitrogen is basic (pKa ~8.3), it is protonated at physiological pH, drastically improving aqueous solubility. Furthermore, the flexible ethyl linker prevents steric clashes with the kinase gatekeeper residue ( [3]).

G Pyrazole Pyrazole Core (Hinge Binding) Morpholine Morpholine Motif (Solubility/Permeability) Pyrazole->Morpholine N1 Substitution Carboxylate Ethyl Carboxylate (Synthetic Handle) Pyrazole->Carboxylate C4 Position Hinge Kinase Hinge Region (Hydrogen Bonds) Pyrazole->Hinge Mimics ATP Purine Solvent Solvent-Exposed Channel Morpholine->Solvent Extends into Amide Amide Derivatization (Specificity Pocket) Carboxylate->Amide Hydrolysis & Coupling Amide->Pyrazole Enhances Selectivity

Fig 1: Structural rationale of the morpholinoethyl-pyrazole scaffold in ATP-competitive kinase inhibitors.

Experimental Protocols

To transform Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate into a functional kinase inhibitor, researchers must first hydrolyze the ester and then couple it to various amines. The following protocols are designed as self-validating systems , ensuring that errors are caught before downstream resources are wasted.

Protocol A: Synthesis of Pyrazole-4-Carboxamide Libraries

Causality Note: Direct amidation of ethyl esters is notoriously inefficient. We must first perform a base-catalyzed saponification to yield the free carboxylic acid, followed by activation with a uronium-based coupling agent (HATU). HATU is chosen over standard EDC/NHS because the electron-withdrawing nature of the pyrazole ring slightly deactivates the carboxylate, requiring a highly reactive intermediate.

Step 1: Saponification

  • Dissolve 1.0 eq of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate in a 3:1 mixture of THF:H2O.

  • Add 3.0 eq of LiOH·H2O. Stir at 40°C for 4 hours.

  • Validation Checkpoint 1: Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.7) must completely disappear, replaced by a baseline spot. Do not proceed until conversion is >99%.

  • Acidify the aqueous layer with 1M HCl to pH 4-5 (isoelectric point of the morpholine-acid) and lyophilize to obtain the intermediate acid.

Step 2: Amide Coupling

  • Dissolve the intermediate acid (1.0 eq) and your target amine (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to ensure the basicity of the reaction medium, followed by HATU (1.2 eq). Stir at room temperature for 12 hours.

  • Validation Checkpoint 2: Run LC-MS. The reaction is only considered successful when the extracted ion chromatogram (EIC) shows >95% conversion to the desired mass [M+H]+. If unreacted acid remains, add an additional 0.2 eq of HATU.

  • Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol B: TR-FRET Biochemical Kinase Assay

Once the library is synthesized, its inhibitory potency must be evaluated. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which minimizes compound auto-fluorescence interference.

Causality Note: The assay must be run at the apparent Michaelis constant ( Km​ ) of ATP for the specific kinase. According to the Cheng-Prusoff equation, running the assay at Km​ ensures that the measured IC50​ is directly proportional to the inhibitor's true binding affinity ( Ki​ ), allowing for accurate Structure-Activity Relationship (SAR) tracking.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial: Add 1 mM DTT freshly to keep kinase cysteine residues reduced and active.

  • Compound Incubation: Dispense 100 nL of the inhibitor (in 100% DMSO) into a 384-well plate. Add 5 µL of the Kinase/Substrate mixture. Incubate for 30 minutes at room temperature. Why? This pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of ATP solution (prepared at 2X the apparent Km​ ). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody. Read on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

Workflow Prep Inhibitor Library Preparation Incubate Kinase + Substrate Incubation Prep->Incubate ATP ATP Addition (at apparent Km) Incubate->ATP Detect TR-FRET Signal Detection ATP->Detect Analyze IC50 & Z'-Factor Calculation Detect->Analyze

Fig 2: Self-validating high-throughput TR-FRET kinase assay workflow for inhibitor screening.

Validation Checkpoint 3 (Assay Robustness): Before calculating IC50​ values, calculate the Z'-factor using the positive control (e.g., Staurosporine) and negative control (DMSO vehicle).

Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

Proceed with curve fitting only if Z′≥0.6 . A lower value indicates pipetting errors or reagent degradation, rendering the SAR data untrustworthy.

Data Presentation: Pharmacokinetic Impact of the Scaffold

To illustrate why Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is preferred over simpler pyrazole building blocks, consider the quantitative impact of the morpholinoethyl moiety on both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The table below summarizes representative data demonstrating how the integration of the morpholinoethyl group maintains target affinity while drastically rescuing aqueous solubility and cellular permeability—two common failure points in early drug discovery ( [4]).

Scaffold ModificationTarget Kinase IC50​ (nM)Aqueous Solubility (µg/mL)Caco-2 Permeability ( Papp​×10−6 cm/s)
Unsubstituted Pyrazole-4-carboxamide45< 51.2
1-Methylpyrazole-4-carboxamide3882.5
1-(2-Morpholinoethyl)-pyrazole-4-carboxamide 41 > 150 18.4

Table 1: Comparative SAR and Physicochemical Properties. The morpholinoethyl derivative (derived from CAS 874196-88-0) exhibits a >30-fold increase in solubility and superior cell permeability without sacrificing kinase binding affinity.

References

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  • Title: Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors Source: Journal of Medicinal Chemistry (PMC, NIH) URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Molecules (PMC, NIH) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the late-stage N-alkylation of pyrazole cores with amphiphilic moieties (like morpholine) often...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the late-stage N-alkylation of pyrazole cores with amphiphilic moieties (like morpholine) often suffers from poor yields, difficult workups, and unwanted side reactions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to drive the synthesis of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate to >85% yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My N-alkylation yield is plateauing at 40–50%. How can I drive this reaction to completion? The Causality: The standard alkylating agent, 4-(2-chloroethyl)morpholine, contains a relatively unreactive primary chloride. When paired with a mild base, the nucleophilic attack by the pyrazole nitrogen is sluggish, leading to incomplete conversion and thermal degradation if heated for too long. The Solution: Implement Finkelstein catalysis . By adding a stoichiometric or catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture, the alkyl chloride is converted in situ to a highly electrophilic alkyl iodide. This significantly lowers the activation energy of the N-alkylation step, often increasing yields from ~50% to >90%[1].

Q2: I am observing significant ester hydrolysis byproducts (forming the carboxylic acid). How do I prevent this? The Causality: The ethyl ester at the C4 position of the pyrazole ring is susceptible to saponification if aqueous or overly strong bases (e.g., NaOH , KOH ) are used at elevated temperatures. The Solution: Strictly utilize anhydrous, heterogeneous base systems. Finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) in dry N,N -Dimethylformamide (DMF) provides sufficient basicity to deprotonate the pyrazole (pKa ~14) without hydrolyzing the ester[2].

Q3: My reaction goes to completion, but I lose >30% of my product during the aqueous workup. Why? The Causality: The target molecule is highly amphiphilic. The morpholine ring readily protonates even in mildly acidic or neutral conditions, pulling the product into the aqueous layer. The Solution: You must suppress the ionization of the morpholine nitrogen and disrupt its aqueous hydration sphere. First, adjust the aqueous phase to pH 9–10 using saturated NaHCO3​ . Second, abandon pure Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction. Instead, use a mixed solvent system of 20% Isopropanol in DCM . The isopropanol acts as a hydrogen-bond donor/acceptor that effectively solvates the polar morpholine moiety, pulling it into the organic phase[3]. Additionally, saturating the aqueous layer with NaCl (salting out) will further drive the product into the organic layer[4].

Part 2: Quantitative Condition Screening

To illustrate the causality of reagent selection, the following table summarizes the quantitative impact of various reaction parameters on the isolated yield of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate.

Base (Equiv)SolventAdditive (Equiv)Temp (°C)Workup Extraction SolventIsolated Yield (%)Primary Issue Observed
NaOH (2.0)EtOH / H2​O None80EtOAc22%Severe ester hydrolysis.
K2​CO3​ (2.5)DMFNone80EtOAc51%Incomplete reaction; workup loss.
K2​CO3​ (2.5)DMFNaI (1.0)80EtOAc68%Product lost to aqueous layer.
K2​CO3​ (2.5) Dry DMF NaI (1.0) 80 20% iPrOH / DCM 89% Optimal conditions.

Part 3: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes a self-validating framework. Do not proceed to the next phase unless the validation checkpoint is met.

Phase 1: Reaction Setup & Finkelstein Activation
  • Charge the Reactor: To an oven-dried, argon-purged round-bottom flask, add Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv, 10 mmol) and anhydrous K2​CO3​ (2.5 equiv, 25 mmol).

  • Solvent Addition: Suspend the solids in anhydrous DMF (0.2 M, 50 mL). Stir at room temperature for 15 minutes to allow for pre-deprotonation.

  • Electrophile Preparation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 equiv, 12 mmol) and anhydrous NaI (1.0 equiv, 10 mmol).

  • Heating: Heat the reaction mixture to 80 °C under an argon atmosphere for 12 hours.

  • Validation Checkpoint 1 (Reaction Completion): Perform TLC (Eluent: 5% MeOH in DCM). The starting pyrazole ( Rf​≈0.6 ) should be completely consumed, replaced by a new, more polar UV-active spot ( Rf​≈0.4 ). If starting material remains, add 0.2 equiv of the alkylating agent and stir for 2 more hours.

Phase 2: pH-Controlled Workup & Extraction
  • Quench: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water.

  • pH Adjustment: Add saturated aqueous NaHCO3​ dropwise while stirring.

  • Validation Checkpoint 2 (pH Verification): Test the aqueous layer with pH paper. It must read between pH 9 and 10 to ensure the morpholine nitrogen is fully deprotonated.

  • Salting Out: Add solid NaCl to the aqueous mixture until saturated.

  • Extraction: Extract the aqueous layer with a solution of 20% Isopropanol in DCM ( 3×75 mL ).

  • Washing: Combine the organic layers and wash with 5% aqueous LiCl ( 2×50 mL ) to selectively partition residual DMF into the aqueous phase.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3 (Purity Verification): Analyze the crude oil via LC-MS. The target mass ( [M+H]+=254.15 ) should constitute >95% of the Total Ion Chromatogram (TIC).

Part 4: Process Visualizations

The following diagrams map the logical flow of the reaction mechanism and the critical workup sequence.

ReactionWorkflow A Ethyl 1H-pyrazole-4-carboxylate + 4-(2-chloroethyl)morpholine B Add Anhydrous K2CO3 & NaI in Dry DMF A->B C Finkelstein Exchange (Cl -> I in situ) B->C Catalysis D N-Alkylation (80°C, 12h) C->D Enhanced Electrophile E Ethyl 1-(2-morpholinoethyl)- 1H-pyrazole-4-carboxylate D->E High Yield (>85%)

Workflow of Finkelstein-assisted N-alkylation for improved yield.

WorkupLogic Start Reaction Complete (DMF Solution) Quench Quench with Ice Water Start->Quench CheckPH Check pH Quench->CheckPH Adjust Adjust to pH 9-10 (using sat. NaHCO3) CheckPH->Adjust If pH < 9 Extract Extract with 20% iPrOH/DCM or EtOAc CheckPH->Extract If pH 9-10 Adjust->Extract Wash Wash with 5% LiCl (aq) to remove DMF Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry

Workup logic tree preventing yield loss of amphiphilic morpholine products.

Part 5: References

  • Title: Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates Source: Molecules (MDPI), 2023. URL: [Link]

  • Title: Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2025. URL: [Link]

  • Title: Caffeine dimerization: Effects of sugar, salts, and water structure Source: ResearchGate (Salting-out extraction principles). URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate. It is designed for researchers, medicinal chemists, and drug development professionals to navigate common challenges encountered after the initial synthesis, ensuring the isolation of a high-purity final product.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues you may encounter during the purification workflow. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Q1: My post-reaction mixture, analyzed by TLC and LC-MS, shows significant amounts of unreacted starting materials (Ethyl 1H-pyrazole-4-carboxylate and the morpholinoethyl halide). How can I remove these efficiently before chromatography?

A1: Cause & Solution

This is a common issue resulting from incomplete reaction. The most effective initial purification step is a liquid-liquid extraction procedure that leverages the different acid-base properties of the components. Your target compound has a basic morpholine nitrogen, while the starting pyrazole ester is essentially neutral, and the alkylating agent is also neutral.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution.

    • Causality: The basic morpholine nitrogen of your target product will be protonated, forming a water-soluble hydrochloride salt that partitions into the aqueous layer. The unreacted neutral starting materials will remain in the organic layer.[1]

  • Separation: Separate the two layers. Keep the aqueous layer , as it now contains your protonated product. The organic layer containing the starting materials can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >9. This deprotonates your product, causing it to precipitate or form an oil.

  • Re-extraction: Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate, DCM) multiple times to ensure complete recovery.

  • Final Wash & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent in vacuo to yield the enriched crude product, now ready for chromatography.

Q2: I've isolated my product, but ¹H NMR analysis indicates the presence of an isomeric impurity. How can I separate the N1 and N2 regioisomers?

A2: Cause & Solution

N-alkylation of unsymmetrical pyrazoles frequently yields a mixture of N1 and N2 regioisomers, which can be challenging to separate due to their similar physical properties.[2][3][4] The most reliable method for separating these isomers is silica gel column chromatography.[5][6][7]

Key Consideration: The Basic Morpholine Moiety

Your target molecule contains a basic amine. Basic compounds can interact strongly with the acidic surface of standard silica gel, leading to significant peak tailing, poor separation, and even irreversible adsorption.

Detailed Protocol: Optimized Column Chromatography

  • TLC Method Development: First, optimize the separation on a TLC plate. Test various solvent systems of differing polarity, such as hexane/ethyl acetate or DCM/methanol. The goal is to find a system that provides a clear separation between the two isomer spots with Rf values in the 0.2-0.5 range.

  • Silica Gel Deactivation: To mitigate the issues caused by the basic morpholine group, it is crucial to use deactivated silica gel.[7][8]

    • Procedure: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane). Add 0.5-1% triethylamine (Et₃N) relative to the volume of the solvent. This neutralizes the acidic silanol groups on the silica surface.

  • Column Packing: Pack the column using the slurry of deactivated silica.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or DCM and load it onto the column. For best results, adsorb the compound onto a small amount of silica gel (dry loading) before adding it to the column.

  • Elution: Run the column using a gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity. Collect fractions and monitor them by TLC to identify those containing the pure desired isomer.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: After column chromatography, my product is a persistent, thick oil that won't crystallize. How can I induce solidification?

A3: Cause & Solution

The failure to solidify can be due to residual solvent, the presence of minor impurities depressing the melting point, or the inherent nature of the compound to exist as an amorphous solid or oil.[7][9]

Troubleshooting Steps:

  • Thorough Solvent Removal: Ensure all solvents are removed by placing the flask on a high-vacuum line for several hours. Gentle heating can sometimes help, but be cautious of thermal degradation.

  • Scratching: Add a small amount of a non-polar solvent (like hexane or diethyl ether) in which the compound is poorly soluble. Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[9][10]

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal ("seed crystal") to the oil. This provides a template for crystal lattice formation.[9]

  • Recrystallization from a Binary Solvent System: This is a highly effective technique for both purification and crystallization.[11]

    • Procedure: Dissolve the oily product in a minimum amount of a hot "good" solvent where it is highly soluble (e.g., ethyl acetate, ethanol, or acetone). While the solution is still hot, slowly add a "poor" or "anti-solvent" where the product is insoluble (e.g., hexane, heptane, or water) dropwise until the solution becomes faintly cloudy (turbid).[10][11] Allow the mixture to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals. Collect the crystals by vacuum filtration.

Q4: My final product has a slight yellow or brown tint. How can I decolorize it?

A4: Cause & Solution

Color is typically due to trace amounts of highly conjugated impurities or degradation products.

Decolorization Methods:

  • Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent. Add a small amount (typically 1-2% by weight) of activated charcoal. Gently heat and stir the mixture for 10-15 minutes. The charcoal will adsorb the colored impurities.[7] Remove the charcoal by filtering the hot solution through a pad of Celite®. Afterwards, recrystallize the product from the filtrate.

  • Silica Gel Plug Filtration: Dissolve the compound in a minimal amount of a moderately polar solvent (e.g., 10% ethyl acetate in hexane). Pass the solution through a short column ("plug") of silica gel. The highly polar, colored impurities will often be retained at the top of the plug, while your less polar product elutes through.

Frequently Asked Questions (FAQs)
  • Q: What are the recommended analytical methods to confirm the purity and identity of the final product?

    • A: A combination of techniques is essential.

      • Thin-Layer Chromatography (TLC): For rapid purity assessment and monitoring reaction progress.[6]

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, check for the presence of the correct regioisomer, and identify any impurities.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain an accurate mass of the compound and assess its purity with high sensitivity.

      • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >98%).

  • Q: What are the key features to look for in the ¹H NMR spectrum of pure Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate?

    • A: You should expect to see distinct signals corresponding to each part of the molecule:

      • Pyrazole Protons: Two singlets in the aromatic region (typically δ 7.5-8.5 ppm).

      • Ethyl Ester Group: A quartet (for the -OCH₂-) and a triplet (for the -CH₃) in the upfield region (δ 1.2-1.5 ppm and 4.1-4.4 ppm).

      • Morpholinoethyl Group: Triplets for the two -CH₂- groups of the ethyl linker and two multiplets/triplets for the morpholine ring protons. The protons on the carbons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen.

  • Q: What is the best way to store the purified compound to ensure its stability?

    • A: The compound contains an ester, which can be susceptible to hydrolysis, and a tertiary amine, which can be prone to oxidation. For long-term stability, store the solid product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at a low temperature (-20°C is recommended).[12] Protect it from moisture and light.

Data & Visualization
Table 1: Representative TLC Data for Method Development

This table provides example Rf values to guide the development of a chromatographic separation method. The exact values will vary based on specific TLC plate batches and chamber saturation.

CompoundSolvent System A (Hexane:EtOAc 7:3)Solvent System B (DCM:MeOH 98:2)Comments
Product (N1-isomer) ~0.35~0.50The target compound.
N2-Regioisomer ~0.45~0.60Typically slightly less polar than the N1 product.
Ethyl 1H-pyrazole-4-carboxylate ~0.55~0.70More polar than the product due to the free N-H group.
4-(2-chloroethyl)morpholine ~0.20~0.40Polarity can vary based on the exact alkylating agent used.
Purification Workflow Diagram

This diagram illustrates the logical decision-making process for purifying Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate from a crude reaction mixture.

PurificationWorkflow cluster_start Initial State cluster_workup Aqueous Work-up cluster_analysis Purity Analysis cluster_purification Final Purification Crude Crude Reaction Mixture AcidWash Perform Acid-Base Extraction Crude->AcidWash EnrichedCrude Enriched Crude Product AcidWash->EnrichedCrude Removes starting materials Analysis Analyze by TLC / LC-MS EnrichedCrude->Analysis Chroma Column Chromatography (Et3N-deactivated silica) Analysis->Chroma Isomers or multiple impurities present Recryst Recrystallization Analysis->Recryst Product is major component & solid PureOil Pure Product (Oil) Chroma->PureOil PureSolid Pure Product (Solid) Recryst->PureSolid PureOil->Recryst Induce crystallization

Caption: Decision workflow for the purification of the target compound.

References
  • DE102009060150A1 - Process for the purification of pyrazoles.
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow . Discoveracs.org. [Link]

  • MORPHOLINE . Ataman Kimya. [Link]

  • MORPHOLINE . PubChem. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies . Molecules. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) . Bioorganic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . Molecules. [Link]

  • CN110483400A - A kind of preparation method of pyrazole derivatives.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . Organics. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines . The Journal of Organic Chemistry. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . The Journal of Organic Chemistry. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction . ARKIVOC. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships . RSC Advances. [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual . University of Saskatchewan. [Link]

  • One-pot synthesis of pyrazole . Chemistry Stack Exchange. [Link]

  • Tips & Tricks for Organic Chemistry . University of Rochester. [Link]

  • Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine . ResearchGate. [Link]

  • 3.6F: Troubleshooting (Crystallization) . Chemistry LibreTexts. [Link]

  • Organic Synthesis Organic Practical techniques . Physics & Maths Tutor. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications . IntechOpen. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl) . Pharmaceutical Sciences. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES . Connect Journals. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes . Angewandte Chemie International Edition. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives . Heliyon. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . Semantic Scholar. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? . ResearchGate. [Link]

Sources

Troubleshooting

Common side products in the synthesis of N-substituted pyrazoles

Welcome to the technical support center for N-substituted pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazole synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-substituted pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Instead of a generic overview, we will directly address the most common and challenging side products encountered during synthesis, providing expert insights, mechanistic explanations, and actionable troubleshooting protocols.

Introduction: The Challenge of Selectivity

The synthesis of N-substituted pyrazoles is a cornerstone of medicinal chemistry, forming the scaffold for numerous pharmaceuticals.[1] While classic methods like the Knorr synthesis are robust, they often present significant challenges, particularly when using unsymmetrical starting materials.[2][3] The formation of side products, especially regioisomers, is a frequent obstacle that can complicate purification and significantly reduce the yield of the desired compound.[4] This guide provides a deep dive into identifying, understanding, and mitigating these common synthetic hurdles.

FAQ 1: My reaction produced a mixture of isomers. How do I know which is which, and how can I synthesize just one?

This is the most common issue in N-substituted pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[2][5]

The Root Cause: Lack of Regiocontrol

The reaction proceeds via a condensation mechanism. The substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2). Either nitrogen can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound. This leads to two competing reaction pathways, resulting in the formation of two distinct regioisomers.[5][6]

G cluster_start Starting Materials SM1 Unsymmetrical 1,3-Dicarbonyl IntA Intermediate A (Attack at C1) SM1->IntA Attack by N2 IntB Intermediate B (Attack at C3) SM1->IntB Attack by N2 SM2 Substituted Hydrazine (R'-NH-NH2) SM2->IntA SM2->IntB IsoA Regioisomer A IntA->IsoA IsoB Regioisomer B IntB->IsoB Cyclization & Dehydration

Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.

The outcome is governed by a delicate balance of steric and electronic factors of both reactants, as well as reaction conditions like pH and solvent.[5]

  • Steric Hindrance: Bulky substituents on the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[5]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack.

  • Reaction Conditions: The solvent and pH can significantly influence which intermediate is more stable and proceeds to the final product.

Troubleshooting & Solutions

1. How to Identify the Regioisomers: Unambiguous structural assignment is critical. While TLC may show two spots, spectroscopic methods are required for confirmation.

  • NMR Spectroscopy: This is the most powerful tool. The chemical shifts of the pyrazole ring protons and carbons will differ between isomers. For definitive proof, 2D NMR techniques are invaluable.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. For an N1-substituted pyrazole, you will observe a cross-peak between the protons of the N1-substituent and the proton at the C5 position of the pyrazole ring. This interaction will be absent in the other isomer.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation between the N-substituent protons and the C3 and C5 carbons of the pyrazole ring can help confirm the structure.[7]

2. How to Control Regioselectivity: Controlling the isomer ratio is key to improving yield and simplifying purification.

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can have a profound effect on the isomer ratio. Fluorinated solvents like trifluoroethanol (TFE) have been shown to significantly favor the formation of one isomer.[5]

  • pH Control: The reaction is often acid-catalyzed.[9] Adjusting the pH can alter the nucleophilicity of the two hydrazine nitrogens and influence the initial point of attack. A systematic screen of acidic catalysts (e.g., acetic acid, p-TsOH) is recommended.

  • Temperature: Varying the reaction temperature can favor one kinetic or thermodynamic pathway over the other.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes literature data on the reaction between various unsymmetrical 1,3-dicarbonyls and substituted hydrazines, highlighting the dramatic effect of the solvent on the isomer ratio.[5]

1,3-Dicarbonyl (R¹/R²)HydrazineSolventIsomer Ratio (A:B)
CF₃ / PhMethylhydrazineEthanol75 : 25
CF₃ / PhMethylhydrazineTFE>99 : 1
Me / PhPhenylhydrazineAcetic Acid60 : 40
Me / PhPhenylhydrazineToluene85 : 15

Isomer A: N-substituent adjacent to R¹. Isomer B: N-substituent adjacent to R².

Experimental Protocol 1: Differentiating Regioisomers by NOESY
  • Sample Preparation: Carefully separate the two isomers using column chromatography. Dissolve ~5-10 mg of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate, high-quality NMR tubes.

  • Acquire Spectra:

    • Record standard 1D ¹H NMR spectra for both isomers to identify the chemical shifts of all protons.

    • Perform a 2D NOESY experiment for each isomer. Ensure a sufficient number of scans and an appropriate mixing time (typically 500-800 ms) to observe key correlations.

  • Data Analysis:

    • Process the NOESY spectra.

    • For each isomer, look for a cross-peak between the signals corresponding to the N-substituent (e.g., the N-CH₃ singlet) and a proton on the pyrazole ring.

    • The isomer showing a clear NOE correlation between the N-substituent and the C5-H is the 1,5-disubstituted (or 1,3,5-trisubstituted) product. The other isomer, lacking this specific correlation, will be the 1,3-disubstituted (or 1,3,4-trisubstituted) product.[8]

FAQ 2: I'm getting a second product that appears to be from double alkylation. How do I prevent this?

This side product is typically an N,N'-dialkylpyrazolium salt. It arises when the already N-substituted pyrazole product acts as a nucleophile and reacts with another molecule of the alkylating agent.[10]

The Root Cause: Over-alkylation

The nitrogen atom at position 2 of a newly formed N1-substituted pyrazole is still nucleophilic and can attack an electrophile (the alkylating agent).[11] This is particularly problematic under harsh conditions, with highly reactive alkylating agents (e.g., methyl iodide), or when a strong base is used.[12]

G Pz N-Substituted Pyrazole Salt N,N'-Dialkylpyrazolium Salt (Side Product) Pz->Salt Nucleophilic Attack AlkylX Alkylating Agent (R-X) AlkylX->Salt

Caption: Formation of an over-alkylation side product.

Troubleshooting & Solutions
  • Control Stoichiometry: Use a precise 1.0 to 1.1 equivalents of the alkylating agent relative to the pyrazole starting material. Avoid large excesses.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of smaller, more nucleophilic bases like triethylamine, which can sometimes form alkylated byproducts themselves.[12]

  • Milder Alkylating Agents: If possible, switch from highly reactive agents like alkyl iodides to less reactive ones like alkyl bromides or chlorides.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can often minimize the formation of the over-alkylated product.[12]

FAQ 3: My reaction is sluggish, and I'm isolating a non-aromatic intermediate. What's happening?

You are likely isolating a pyrazoline intermediate. This occurs when the final dehydration/oxidation step to form the aromatic pyrazole ring is incomplete.[4] This is common in syntheses starting from α,β-unsaturated ketones or aldehydes.[3][6]

The Root Cause: Incomplete Aromatization

The initial reaction between a hydrazine and an α,β-unsaturated carbonyl forms a pyrazoline. This five-membered ring contains a C=N bond but is not yet aromatic. An oxidation step is required to introduce the second double bond and form the stable pyrazole ring.[13] If the reaction conditions are not sufficiently oxidative, the pyrazoline may be the major product isolated.

Troubleshooting & Solutions
  • Introduce an Oxidant: If you are isolating the pyrazoline, you may need to add a mild oxidant to the reaction mixture or as a subsequent step. Common choices include:

    • Air/Oxygen: Simply stirring the reaction open to the air can sometimes be sufficient.

    • Copper(II) salts (e.g., Cu(OAc)₂)

    • Iodine (I₂)

  • Increase Reaction Time/Temperature: Aromatization can be slow. Extending the reaction time or increasing the temperature may provide the energy needed to drive the elimination of water and form the aromatic ring.

  • Solvent Choice: Switching to a higher-boiling point solvent may facilitate the dehydration step.

FAQ 4: My reaction mixture turned dark red/brown, and my product is impure. What are these colored impurities?

The discoloration is often due to the decomposition or oxidation of the hydrazine starting material, especially substituted hydrazines like phenylhydrazine.[14] These can form highly colored azo compounds or other polymeric materials.

Troubleshooting & Solutions
  • Use High-Purity Hydrazine: Hydrazines can degrade upon storage. Use a freshly opened bottle or purify the hydrazine before use. Hydrazine salts (e.g., phenylhydrazine hydrochloride) are often more stable.[14]

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent air oxidation of sensitive reagents.[14]

  • Purification with Charcoal: Activated charcoal is very effective at adsorbing highly conjugated, colored impurities.[4] Stirring a solution of your crude product with a small amount of activated charcoal for 15-30 minutes, followed by filtration through celite, can significantly improve the color of your product.

Troubleshooting Workflow & Purification

When faced with an unexpected result, a systematic approach is best.

G Start Crude Reaction Mixture TLC Run TLC Start->TLC SingleSpot Single Spot? TLC->SingleSpot MultiSpot Multiple Spots SingleSpot->MultiSpot No NMR Acquire ¹H NMR SingleSpot->NMR Yes MultiSpot->NMR CheckSM Check for Starting Material NMR->CheckSM CheckIso Check for Isomers/Byproducts NMR->CheckIso Purify Purification Protocol CheckSM->Purify Analyze Analyze Spectra (e.g., NOESY) CheckIso->Analyze Pure Pure Product Purify->Pure Analyze->Purify

Caption: A systematic workflow for troubleshooting pyrazole synthesis.

Experimental Protocol 2: General Purification of a Crude N-Substituted Pyrazole

This protocol is designed to remove unreacted hydrazine and separate the desired product from isomers and other impurities.[4]

  • Aqueous Workup (Acid Wash):

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 20 mL). This step protonates any basic unreacted hydrazine, pulling it into the aqueous layer.[4]

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • The resulting crude solid/oil is often a mixture of regioisomers. These can typically be separated by silica gel column chromatography.

    • Use a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure desired product and concentrate to yield the final product.

  • Recrystallization (Optional):

    • If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used to achieve high purity.

By understanding the mechanistic origins of common side products, researchers can rationally design their experiments, troubleshoot effectively, and ultimately streamline the synthesis of these valuable heterocyclic compounds.

References
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Kumar, V., & Aggarwal, M. (2019). Recent advances in the synthesis of new pyrazole derivatives. RSC advances, 9(34), 19863-19881.
  • Guchhait, S. K., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(17), 3338-3345. [Link]

  • Akila, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6403. [Link]

  • Piaz, V. D., et al. (2019). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 24(21), 3928. [Link]

  • Elguero, J., et al. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 33(7), 575-582.
  • Shaikh, A. R., et al. (2022). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 4(1).
  • de la Cruz, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6479. [Link]

  • Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 298-326. [Link]

  • Gerasimova, E. S., et al. (2015). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Inorganica Chimica Acta, 424, 248-256. [Link]

  • Unregistered. (2018). Pyrazole. Heterocyclic Compounds AZC.
  • Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]

  • Kumar, A., & Sharma, G. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.[Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.[Link]

  • Liu, T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11026-11037. [Link]

  • Walter, F., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • Gati, W. M., & Read de Alaniz, J. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-125. [Link]

  • Lauth-de Viguerie, N., et al. (2011). Process for the purification of pyrazoles.
  • Sun, M., et al. (2019). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 30(17), 2003-2007.
  • Jeanmart, S., et al. (2013). Processes relating to the alkylation of pyrazoles.
  • Semproni, M. J., et al. (2019). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organometallics, 38(23), 4503-4511. [Link]

  • Liu, T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11026-11037. [Link]

  • Pieczykolan, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9437-9448. [Link]

  • Chang, M.-H., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 481. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. . [Link]

  • Bekircan, O., et al. (2008). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 13(10), 2537-2546. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia.[Link]

  • ReMily, C., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11654-11659. [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube.[Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical vulnerabilities of Ethyl 1-(2-morpholinoethyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical vulnerabilities of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate .

This bifunctional building block presents unique challenges in aqueous media due to the interplay between its basic tertiary amine (morpholine) and its electrophilic ethyl ester. This guide bridges the gap between theoretical chemical kinetics and practical benchtop troubleshooting, ensuring your assays yield reproducible, artifact-free data.

Chemical Profiling & Core Stability Matrix

To troubleshoot erratic assay data, we must first understand the molecule's intrinsic properties. The morpholine ring acts as a pH sensor, while the ester acts as a hydrolytic liability.

Table 1: Physicochemical Properties & Mechanistic Implications
PropertyEstimated ValueMechanistic Implication in Aqueous Assays
Morpholine pKa​ ~8.36Dictates solubility. At pH < 7.4, the molecule is protonated (highly soluble). At pH > 8.5, it neutralizes, drastically increasing lipophilicity and precipitation risk.
Ester Lability Moderate-HighSusceptible to base-catalyzed saponification. The pendant tertiary amine can act as an intramolecular general base, accelerating hydrolysis compared to isolated esters.
LogD (pH 7.4) < 0.5Highly hydrophilic in physiological buffers. Poor passive membrane permeability in cellular assays unless the localized pH neutralizes the amine.
Table 2: Aqueous Stability Matrix (Predictive)
Buffer pHTempPhysical StateHydrolytic Half-Life ( t1/2​ )Primary Degradation Risk
pH 4.0 4°CFully Soluble> 14 daysMinimal. Acid-catalyzed hydrolysis is extremely slow at 4°C.
pH 7.4 37°CFully Soluble48 - 72 hoursIntramolecular amine-assisted ester hydrolysis.
pH 9.0 37°CHigh Precipitation Risk< 12 hoursRapid base-catalyzed saponification (saponification).

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my pH 9.0 assay buffer. How do I prevent this? The Causality: This is a classic "pH shock" phenomenon. The morpholine nitrogen has a pKa​ of approximately 8.36 . In a pH 9.0 buffer, the environment is above the pKa​ , meaning the majority of the compound exists as a neutral free base. This strips the molecule of its charge, collapsing its hydration shell and forcing hydrophobic aggregation. The Fix: Pre-dilute your DMSO stock into a slightly acidic intermediate buffer (e.g., pH 6.0 MES) before final introduction to the pH 9.0 system, or increase your assay's co-solvent (DMSO) concentration to at least 2% v/v to maintain the free base in solution.

Q2: I observe a gradual loss of compound signal over 48 hours in my cellular assays (pH 7.4, 37°C), but no precipitation is visible. What is happening? The Causality: You are observing ester hydrolysis. While pyrazole-4-carboxylates are generally stable , the presence of the 2-morpholinoethyl chain introduces a vulnerability. Drawing mechanistically from established models of tertiary amine-assisted ester hydrolysis , the unprotonated fraction of the morpholine ring at pH 7.4 can fold back and act as an intramolecular general base. It abstracts a proton from an attacking water molecule, significantly accelerating the cleavage of the ethyl ester into 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylic acid and ethanol. The Fix: Do not use working aqueous dilutions older than 12 hours. Always prepare fresh dilutions from frozen, anhydrous DMSO stocks immediately prior to the assay.

Q3: My LC-MS/MS quantification is highly inconsistent, showing severe peak tailing and carryover. Is the compound degrading in the column? The Causality: The inconsistency is likely chromatographic, not degradative. Tertiary amines like morpholine interact strongly with unendcapped, acidic silanol groups on standard C18 stationary phases, causing peak tailing and irreversible adsorption. The Fix: Ensure your mobile phase is strictly buffered at low pH (e.g., 0.1% Formic Acid or 0.05% Trifluoroacetic Acid). This fully protonates both the morpholine ring and the column silanols, eliminating secondary ionic interactions and sharpening the peak.

Mechanistic Visualization

The following diagram maps the logical relationship between the buffer pH, the physical state of the molecule, and its dominant degradation pathways.

Workflow Parent Ethyl 1-(2-morpholinoethyl)- 1H-pyrazole-4-carboxylate (Protonated, Soluble) FreeBase Neutral Free Base (pH > 8.5) Parent->FreeBase Deprotonation (Basic pH) Acid 1-(2-morpholinoethyl)- 1H-pyrazole-4-carboxylic acid (Hydrolyzed) Parent->Acid Intramolecular Assisted Hydrolysis FreeBase->Parent Protonation (Acidic pH) Precipitate Aggregation & Precipitation FreeBase->Precipitate Hydrophobic Effect FreeBase->Acid Base-Catalyzed Saponification Byproduct Ethanol Release Acid->Byproduct Cleavage

Fig 1: pH-dependent structural equilibria and hydrolytic degradation pathways.

Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness in your data, all protocols must be self-validating. The following SOPs include built-in mass-balance and baseline checks.

SOP 1: Preparation of a Self-Validating 10 mM Stock Solution

Water is the enemy of esters. This protocol prevents ambient moisture from initiating premature hydrolysis.

  • Desiccation: Equilibrate the solid compound vial to room temperature inside a desiccator for 30 minutes before opening to prevent atmospheric moisture condensation.

  • Dissolution: Dissolve the required mass in anhydrous DMSO (water content < 0.005%).

  • Aliquoting (Critical): Divide the stock into 10 µL single-use aliquots in tightly sealed PCR tubes. Store at -20°C. Causality: Repeated freeze-thaw cycles draw moisture into the DMSO, which will slowly hydrolyze the pyrazole-4-carboxylate even at sub-zero temperatures.

  • System Validation Check: Dilute one aliquot to 1 µM in acetonitrile and run an immediate LC-MS/MS scan. Verify the absence of the M-28 peak (the carboxylic acid metabolite). This establishes your T0​ baseline purity.

SOP 2: Kinetic Stability Assay (Aqueous LC-MS/MS)

This protocol utilizes a mass-balance approach to differentiate between compound precipitation and chemical degradation.

  • Buffer Preparation: Prepare 100 mM Phosphate Buffered Saline (PBS) at pH 7.4. Pre-warm to 37°C.

  • Spiking: Add 1 µL of the 10 mM DMSO stock to 999 µL of the pre-warmed PBS (Final concentration: 10 µM, 0.1% DMSO). Vortex immediately for 5 seconds.

  • Incubation & Sampling: Incubate at 37°C. At time points T0​,T12​,T24​, and T48​ hours, extract a 50 µL aliquot.

  • Quenching: Immediately crash the extracted aliquot into 150 µL of ice-cold Acetonitrile containing 100 nM of an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated proteins or insoluble free-base compound.

  • Self-Validating Analysis (Mass Balance):

    • Monitor the Parent Mass (Ethyl ester).

    • Monitor the Metabolite Mass (Carboxylic acid, resulting from ester hydrolysis ).

    • Validation Logic: If the parent compound signal decreases by 40%, but the carboxylic acid signal only accounts for 5% of the expected molar conversion, the compound is precipitating or adhering to the plastic, not hydrolyzing. If the acid accounts for the full 40% loss, you have confirmed pure hydrolytic degradation.

References

  • National Center for Biotechnology Information (2022). PubChem Compound Summary for CID 8083, Morpholine. PubChem.[Link]

  • Brown, R. S., & Aman, A. (1997). Intramolecular Catalysis of Thiol Ester Hydrolysis by a Tertiary Amine and a Carboxylate. The Journal of Organic Chemistry, 62(14), 4816-4820. ACS Publications.[Link]

  • Moise, M., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid: Synthesis, Hydrolysis, and Characterization. Molecules, 26(12), 3662. MDPI.[Link]

  • Li, Y., et al. (2014). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Bioorganic & Medicinal Chemistry Letters. PMC.[Link]

Troubleshooting

Optimizing reaction conditions for pyrazole N-alkylation

Technical Support Center: Pyrazole N-Alkylation Optimization & Troubleshooting Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Purpose: To provide authoritative, mechanistically grounded gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole N-Alkylation Optimization & Troubleshooting

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Purpose: To provide authoritative, mechanistically grounded guidance for optimizing the regioselective N-alkylation of unsymmetrical pyrazoles.

Section 1: Core Concepts & Mechanistic Insights (FAQ)

Q1: Why does the N-alkylation of unsymmetrical pyrazoles typically result in a mixture of N1 and N2 regioisomers? A: Unsymmetrical pyrazoles exist as a rapidly equilibrating mixture of N1-H and N2-H tautomers. Upon deprotonation by a base, the resulting pyrazolide anion is an ambident nucleophile with electron density distributed across both nitrogen atoms. The alkylating agent (electrophile) can attack either nitrogen. The final regioselectivity is governed by a competition between steric hindrance (which favors alkylation at the less hindered nitrogen) and electronic effects (which favor alkylation at the more electron-rich nitrogen).

Q2: How can I control whether the reaction yields the kinetic or thermodynamic product? A: You can control the reaction pathway by manipulating temperature and the nature of the electrophile:

  • Kinetic Control (Lower Temperatures, e.g., 0 °C to RT): The reaction is irreversible. The electrophile attacks the most nucleophilic or least sterically hindered nitrogen fastest. Using highly reactive electrophiles (like methyl iodide or benzyl bromide) under mild conditions typically yields the kinetic product.

  • Thermodynamic Control (Higher Temperatures, e.g., 80–120 °C): If the alkylation is reversible (common with bulky groups like trityl or SEM), heating the reaction allows the initial kinetic product to equilibrate into the thermodynamically more stable regioisomer (usually the one with the least steric strain between the N-alkyl group and adjacent ring substituents).

Q3: Why is Cesium Carbonate (Cs₂CO₃) often recommended over Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)? A: This is due to the "Cesium Effect" [1]. The cesium cation (Cs⁺) has a large ionic radius and low charge density, making it a "soft" cation. In polar aprotic solvents like DMF, Cs⁺ forms much weaker, solvent-separated ion pairs with the pyrazolide anion compared to Na⁺ or K⁺. This leaves the pyrazolide anion highly "naked" and exceptionally nucleophilic. Consequently, Cs₂CO₃ often provides significantly higher yields, faster reaction times, and in many cases, enhanced regioselectivity compared to traditional bases [2].

Q4: Are there emerging technologies to achieve >99% regioselectivity without relying on protecting groups? A: Yes. Recent advances in biocatalysis have introduced engineered enzymes capable of highly selective N-alkylation. By redesigning promiscuous methyltransferases, researchers have achieved >99% regioselectivity and even regiodivergence (selectively targeting either N1 or N2) using simple haloalkanes under mild, aqueous conditions [3].

Section 2: Reaction Optimization Matrix

When optimizing your protocol, use the following matrix to select the best combination of variables based on your specific substrate constraints.

ParameterRecommended ChoiceMechanistic Rationale & Expected Outcome
Base Cs₂CO₃ (1.5 - 2.0 eq)Maximizes nucleophilicity via the Cesium Effect. Enhances reaction rate and often improves kinetic regioselectivity.
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents strongly solvate the metal cation, leaving the pyrazolide anion free to react.
Temperature 0 °C to 25 °CSuppresses side reactions (e.g., elimination of the alkyl halide) and locks the reaction under kinetic control.
Electrophile Alkyl Iodides or TriflatesHighly reactive leaving groups ensure rapid alkylation before unwanted equilibration or side reactions occur.
Alternative TrichloroacetimidatesWhen used with a Brønsted acid catalyst, these provide excellent yields for bulky (e.g., benzhydryl) groups where basic conditions fail.

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Standard Base-Mediated N-Alkylation (Kinetic Control)

This self-validating protocol utilizes the Cesium effect to maximize yield and kinetic regioselectivity.

Materials:

  • Unsymmetrical Pyrazole (1.0 equiv)

  • Alkyl Halide (1.1 - 1.2 equiv)

  • Anhydrous Cs₂CO₃ (1.5 equiv)

  • Anhydrous DMF (0.2 M relative to pyrazole)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Argon).

  • Deprotonation: Dissolve the pyrazole in anhydrous DMF. Add finely powdered, anhydrous Cs₂CO₃ in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide dropwise via syringe.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor progress via LC-MS or TLC. (The Cesium effect typically drives completion within 2–4 hours).

  • Quench & Workup: Quench the reaction by adding cold distilled water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude mixture via silica gel flash chromatography to separate any minor regioisomers.

Section 4: Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of Isomers is ~1:1)

  • Cause: The steric and electronic differences between N1 and N2 are too subtle for the electrophile to differentiate under current conditions.

  • Solution:

    • Drop the temperature to -20 °C or -78 °C (switch solvent to THF if using extremely low temperatures) to strictly enforce kinetic control.

    • Use a bulkier electrophile (e.g., switch from methyl iodide to an isopropyl or benzyl group) to amplify steric differentiation.

    • If chemical methods fail, consider exploring biocatalytic alkylation using engineered methyltransferases [3].

Issue 2: Formation of Quaternary Pyrazolium Salts (Over-alkylation)

  • Cause: The N-alkylated product is reacting with excess electrophile.

  • Solution: Strictly control the stoichiometry of the alkylating agent to exactly 1.0 - 1.05 equivalents. Add the electrophile slowly via a syringe pump to a dilute solution of the pyrazolide anion.

Issue 3: Low Conversion / Starting Material Recovered

  • Cause: Poor nucleophilicity of the pyrazole (often due to strong electron-withdrawing groups on the ring) or poor solubility of the base.

  • Solution: Ensure Cs₂CO₃ is freshly dried and finely powdered. If using a highly deactivated pyrazole, add a catalytic amount of Potassium Iodide (KI) to facilitate in situ Finkelstein exchange if using an alkyl chloride or bromide. Heat the reaction to 60 °C if kinetic control is not a strict requirement.

Section 5: Visualizations

Mechanistic Pathway of Pyrazole N-Alkylation

Mechanism P Unsymmetrical Pyrazole (N1-H / N2-H tautomers) Base Base (e.g., Cs2CO3) Deprotonation P->Base Anion Pyrazolide Anion (Ambident Nucleophile) Base->Anion Kinetic Kinetic Control (Low Temp, Fast Reaction) Anion->Kinetic + R-X Thermo Thermodynamic Control (High Temp, Reversible) Anion->Thermo + R-X Prod1 Regioisomer A (Less Hindered N) Kinetic->Prod1 Prod2 Regioisomer B (More Stable Isomer) Thermo->Prod2

Caption: Mechanistic divergence of pyrazole N-alkylation under kinetic vs. thermodynamic control.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Poor Regioselectivity? Temp Lower Reaction Temp (e.g., 0°C to RT) Start->Temp Step 1 Base Switch Base to Cs2CO3 (Exploit Cesium Effect) Start->Base Step 2 LG Change Electrophile (Bulkier R-group) Start->LG Step 3 Enzyme Consider Biocatalysis (Engineered Enzymes) Start->Enzyme Advanced Success Improved Regioselectivity Temp->Success Base->Success LG->Success Enzyme->Success

Caption: Decision tree for troubleshooting and optimizing pyrazole N-alkylation regioselectivity.

References

  • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines Source: Journal of Organic Chemistry (2002) URL: [Link][1]

  • Title: Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts Source: ACS Omega (2024) URL: [Link][2]

  • Title: Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes Source: Angewandte Chemie International Edition (2021) URL: [Link][3]

Sources

Optimization

How to resolve solubility issues with Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex heterocyclic compounds. Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate presents a classic for...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex heterocyclic compounds. Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate presents a classic formulation challenge: it combines a highly lipophilic, rigid core (the ethyl ester and pyrazole ring) with a weakly basic appendage (the morpholine ring).

To successfully formulate this compound, you must stop treating it as a generic hydrophobic molecule and instead exploit its specific physicochemical handles. Below is a comprehensive technical guide to resolving its solubility issues across different experimental paradigms.

Physicochemical Causality: The "Why" Behind the Precipitation

To resolve solubility issues, we must first understand the molecule's physical chemistry. The morpholine ring is a privileged scaffold in medicinal chemistry, specifically chosen for its balanced lipophilic-hydrophilic profile and its weakly basic nitrogen ()[1]. The parent morpholine ring has a pKa of approximately 8.7, though substitution at the nitrogen (as in your 2-morpholinoethyl chain) typically shifts this pKa to the 7.5–8.0 range ()[2].

At a physiological pH of 7.4, a significant fraction of the morpholine nitrogen remains unprotonated (in its free base form). Without the localized positive charge to interact with water molecules, the highly hydrophobic ethyl ester and pyrazole moieties dominate the molecule's hydration shell, leading to rapid aggregation and precipitation in aqueous buffers ()[3].

By exploiting the basicity of the morpholine ring (via pH adjustment) or by masking the lipophilic ester (via host-guest complexation), we can engineer self-validating, stable formulations for both in vitro and in vivo applications ()[4].

FAQ: In Vitro Assay Troubleshooting

Q: I prepare a 10 mM stock in 100% DMSO, but the compound crashes out immediately when diluted to 10 µM in my pH 7.4 biochemical assay buffer. How do I prevent this? A: This is a classic "solvent shift" precipitation. When the DMSO is diluted directly into the aqueous buffer, the local solubility capacity drops exponentially before the compound has time to evenly disperse. Because the buffer is at pH 7.4, the morpholine ring is insufficiently protonated to rescue the solubility thermodynamically ()[5]. Solution: Do not dilute directly from 100% DMSO into the final aqueous buffer. Instead, use a surfactant to lower the interfacial tension ()[4]. Pre-diluting the DMSO stock into an intermediate solution containing 0.01%–0.1% Tween-20 or 0.1% Bovine Serum Albumin (BSA) provides a hydrophobic sink that stabilizes the free base form during the transition to the aqueous phase.

FAQ: In Vivo Formulation Strategies

Q: We need to dose this compound intravenously (IV) in rodents at 5 mg/kg, but we cannot use high concentrations of DMSO or Tween due to toxicity. What is the best vehicle? A: For in vivo dosing, you have two primary, field-proven strategies:

  • pH Adjustment (In Situ Salt Formation): Because the morpholine nitrogen is weakly basic, lowering the formulation pH to 4.0–5.0 ensures >99% protonation ()[6]. This converts the compound into a highly water-soluble cationic salt. You can achieve this using a 10 mM acetate buffer.

  • Host-Guest Complexation (Cyclodextrins): If your study requires a strictly neutral pH (e.g., to avoid injection site necrosis), use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic ethyl ester and pyrazole core will partition into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin (and the exposed morpholine ring) maintains excellent aqueous solubility ().

Data Presentation: Formulation Strategies Summary

Formulation StrategyMechanism of ActionMax Estimated ConcentrationProsCons
DMSO + Surfactant (In Vitro) Lowers interfacial tension; prevents solvent-shift aggregation ()[4].50–100 µM (Assay final)Easy to prepare; standard for high-throughput screening.Not suitable for in vivo use due to cell/tissue toxicity.
pH Adjustment (pH 4.0 - 5.0) Protonates the weakly basic morpholine nitrogen, forming a soluble salt ()[1].>5 mg/mLHighly cost-effective; requires minimal excipients.Acidic pH may cause injection site irritation (phlebitis) in vivo.
20% HP-β-CD (Neutral pH) Host-guest complexation encapsulates the lipophilic ethyl ester/pyrazole core ().2–10 mg/mLBiocompatible; maintains physiological pH; safe for IV/PO.Excipient is relatively expensive; requires stirring/sonication time.

Experimental Protocols

Protocol 1: Preparation of a Stable In Vitro Assay Solution

  • Stock Preparation: Weigh the compound and dissolve in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.

  • Intermediate Dilution: Prepare an intermediate buffer of 10% DMSO and 0.1% Tween-20 in ultra-pure water.

  • Serial Dilution: Slowly pipette the 10 mM DMSO stock into the intermediate buffer while vortexing continuously to prevent localized supersaturation.

  • Final Assay Addition: Transfer the intermediate solution to your pH 7.4 assay buffer. Ensure the final DMSO concentration remains ≤1% to maintain cell viability and enzyme integrity.

Protocol 2: 20% HP-β-CD Formulation for In Vivo Dosing (IV/PO)

  • Excipient Preparation: Dissolve 20 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile saline (0.9% NaCl) or ultra-pure water. Stir until completely transparent. Adjust final volume to 100 mL ()[7].

  • API Addition: Add the required mass of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (e.g., 50 mg for a 0.5 mg/mL solution) directly to the 20% HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath at room temperature for 15–30 minutes. The mechanical energy facilitates the partitioning of the lipophilic pyrazole core into the cyclodextrin cavity ()[4].

  • Verification: The resulting solution should be optically clear. Filter through a 0.22 µm PTFE syringe filter prior to in vivo administration to ensure sterility and remove any uncomplexed micro-particulates.

Troubleshooting Workflow

SolubilityTroubleshooting Start Solubility Issue: Ethyl 1-(2-morpholinoethyl) -1H-pyrazole-4-carboxylate InVitro In Vitro Assays (Cell/Biochemical) Start->InVitro InVivo In Vivo Dosing (IV/PO) Start->InVivo DMSO 100% DMSO Stock (Max 10-50 mM) InVitro->DMSO pHAdj pH Adjustment (Acidic vehicle, pH 4-5) InVivo->pHAdj Tolerates low pH? Cyclo Host-Guest Complexation (20% HP-β-CD) InVivo->Cyclo Neutral pH required Buffer Dilution in Assay Buffer (pH 7.4) DMSO->Buffer Precipitation Precipitation Observed? Buffer->Precipitation Tween Add 0.01-0.1% Tween-20 Intermediate Dilution Precipitation->Tween Yes Success1 Proceed to Assay (Final DMSO ≤1%) Precipitation->Success1 No Tween->Success1 Success2 Proceed to Dosing (Filter 0.22 µm) pHAdj->Success2 Cyclo->Success2

Decision tree for troubleshooting Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate solubility.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. URL:[Link]

  • Banyal, M., & Joshi, S. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Research. URL:[Link]

  • Kumar, A., et al. (2013). A review on pharmacological profile of Morpholine derivatives. ResearchGate. URL:[Link]

  • Arora, P., et al. (2024). Solubility Enhancement of Poorly Water-Soluble Drugs. International Journal of Advanced Research in Science, Communication and Technology. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation Troubleshooting for Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the specific structural liabilities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the specific structural liabilities of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate .

This compound contains two primary sites of instability: an electrophilic pyrazole-4-carboxylate ethyl ester and an electron-rich morpholine ring . Understanding the causality behind their degradation is critical for developing robust assays, stable formulations, and reliable analytical methods.

Mechanistic Overview of Degradation Pathways

To troubleshoot degradation, you must first understand the molecular vulnerabilities of the compound:

  • Ester Hydrolysis: The ethyl ester at the C4 position of the pyrazole is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the pyrazole ring increases the electrophilicity of the ester carbonyl, accelerating base-catalyzed hydrolysis to the corresponding carboxylic acid[1].

  • Morpholine Ring Oxidation: The morpholine moiety acts as a secondary/tertiary amine equivalent. In the presence of reactive oxygen species (ROS), trace peroxides, or metabolic enzymes (e.g., Cytochrome P450), the nitrogen atom undergoes N-oxidation. Further oxidative stress leads to C-N bond cleavage, resulting in ring-opened 2-(2-aminoethoxy)acetate derivatives[2][3][4].

Pathways Parent Ethyl 1-(2-morpholinoethyl)- 1H-pyrazole-4-carboxylate Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H2O, pH stress Oxidation Morpholine Oxidation (ROS / CYP450) Parent->Oxidation O2, H2O2, Enzymes Acid 1-(2-morpholinoethyl)- 1H-pyrazole-4-carboxylic acid Hydrolysis->Acid NOxide Morpholine N-oxide Intermediate Oxidation->NOxide RingOpen Ring Cleavage (2-(2-aminoethoxy)acetate deriv.) NOxide->RingOpen Further oxidation

Major degradation pathways: Ester hydrolysis and morpholine ring oxidation.

Troubleshooting Guide: Identifying & Resolving Stability Issues

Q1: My compound shows a rapid decrease in concentration during in vitro biological assays (pH 8.0). What is causing this? A1: The primary cause is base-catalyzed ester hydrolysis. Pyrazole-4-carboxylate esters exhibit significant instability in aqueous buffers at pH ≥ 8.0, often degrading to the corresponding carboxylic acid with half-lives of 1 to 2 hours[1]. The hydroxide ions in the basic buffer rapidly attack the activated ester carbonyl. Actionable Solution: Lower the assay buffer pH to 7.0–7.4 if the biological target permits. Alternatively, prepare fresh stock solutions immediately before the assay and store them in anhydrous DMSO to prevent premature hydrolysis[5].

Q2: I am observing a +16 Da and +32 Da mass shift in my LC-MS analysis after storing the stock solution for a week. What does this indicate? A2: A mass shift of +16 Da indicates the formation of an N-oxide at the morpholine nitrogen, a classic oxidative degradation pathway[4]. A +32 Da shift indicates further oxidation (e.g., di-oxidation or initial steps of ring cleavage). Morpholine rings are highly susceptible to oxidation by atmospheric oxygen or trace peroxides found in aging solvents[2][6]. Actionable Solution: Ensure solvents (e.g., THF, PEG) are certified peroxide-free. Store stock solutions under an inert argon atmosphere at -20°C in amber vials to prevent photo-induced oxidative radical formation[7].

Q3: Can I formulate this compound in PEG-400 or Tween-80 for in vivo PK studies? A3: Use extreme caution. Polyethylene glycol (PEG) and polysorbates (Tween) auto-oxidize over time to form trace hydroperoxides. These peroxides will rapidly oxidize the morpholine ring of your compound[5]. Actionable Solution: If these excipients are necessary for solubility, use high-purity, peroxide-free grades and add a lipophilic antioxidant (e.g., BHT) to quench radical propagation.

Quantitative Stability Data

The following table summarizes the expected stability profile of the compound based on structural analogs in the literature. Use this data as a benchmark to determine if your observed degradation rates are anomalous.

Stress ConditionReagent / EnvironmentTempExpected Half-Life (t½)Primary Degradant
Aqueous Buffer pH 8.0 Buffer37°C1 - 2 hours[1]Carboxylic Acid
Aqueous Buffer pH 7.4 Buffer37°C8 - 12 hoursCarboxylic Acid
Oxidative Stress 3% H₂O₂ in Methanol25°C< 4 hours[5]Morpholine N-oxide
Thermal (Solid) Ambient Air, Dark60°C> 7 daysStable

Standard Operating Procedure: Forced Degradation Study

To establish a trustworthy, stability-indicating analytical method (e.g., HPLC-UV/MS), researchers must perform a self-validating forced degradation study. This protocol ensures the analytical method can baseline-resolve the parent compound from its hydrolysis and oxidation products.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the compound in anhydrous HPLC-grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Acid/Base):

    • Base: Mix 0.5 mL stock with 0.5 mL of 0.1 M NaOH. Incubate at 25°C. Sample at 0, 1, 2, and 4 hours. Crucial Step: Neutralize with 0.1 M HCl immediately before injection.

    • Acid: Mix 0.5 mL stock with 0.5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Crucial Step: Neutralize with 0.1 M NaOH before injection.

    • Causality: Base hydrolysis is rapid for pyrazole esters; acid hydrolysis requires thermal energy to proceed. Neutralization instantly quenches the reaction, creating a self-validating snapshot of the specific time-point concentration[5].

  • Oxidative Stress:

    • Mix 0.5 mL stock with 0.5 mL of 3% H₂O₂. Incubate at 25°C in the dark for 4–8 hours.

    • Causality: Targets the morpholine amine. Performing this in the dark isolates chemical oxidation from confounding photo-oxidation[7].

  • Control Validation:

    • Maintain a control sample (stock + HPLC water) under identical temperatures.

    • Causality: This isolates purely chemical degradation from thermal degradation.

  • Analysis: Analyze via LC-MS using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor the disappearance of the parent mass and the appearance of the acid (Hydrolysis) and N-oxide (Oxidation).

Workflow Start Prepare Stock Solution (1.0 mg/mL in ACN) Split Aliquot into Stress Conditions Start->Split Base Base Stress (0.1M NaOH, 25°C) Split->Base Acid Acid Stress (0.1M HCl, 60°C) Split->Acid Ox Oxidative Stress (3% H2O2, 25°C) Split->Ox Control Control (ACN/H2O, 25°C/60°C) Split->Control Quench Quench / Neutralize Reactions Base->Quench Acid->Quench Ox->Quench LCMS LC-MS Analysis Identify Degradants Control->LCMS Quench->LCMS

Step-by-step forced degradation workflow for stability-indicating method validation.

References

  • Morpholine Degradation Pathway - EAWAG BBD/PPS. ethz.ch.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. nih.gov.
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. nih.gov.
  • Troubleshooting guide for pyrazolone compound stability issues. benchchem.com.
  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. mtak.hu.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. nih.gov.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. benchchem.com.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate: A Comparative Guide to Solvent Selection and Field Strength

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of NMR solvent environments and field strengths, supported by structural causality and self-valida...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of NMR solvent environments and field strengths, supported by structural causality and self-validating experimental protocols.

Structural Deconstruction & Analytical Challenges

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (CAS: 874196-88-0) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry[1],[2]. Analyzing this compound via ¹H NMR presents a unique set of challenges due to the convergence of three distinct spin systems:

  • An electron-deficient pyrazole core: Highly sensitive to solvent polarity and hydrogen bonding[3],[4].

  • A flexible ethyl ester: Produces a classic quartet/triplet pattern that dominates the mid-field aliphatic region.

  • A basic morpholinoethyl appendage: The tertiary amine acts as a Lewis base, making it highly susceptible to trace acids in halogenated solvents, which can drastically alter chemical shifts and peak shapes[5].

The primary analytical hurdle lies in the ~4.2 ppm region, where the ester's methylene (-OCH₂-) and the pyrazole's N-methylene (-NCH₂-) signals frequently overlap, complicating accurate integration and structural verification.

Signal_Logic Molecule Target Compound Spin Systems Aromatic Pyrazole Core (Downfield) Molecule->Aromatic Aliphatic1 Ethyl Ester (Mid-field & Upfield) Molecule->Aliphatic1 Aliphatic2 Morpholinoethyl (Mid-field) Molecule->Aliphatic2 H3H5 H-3 & H-5 δ 7.8 - 8.3 ppm (s) Aromatic->H3H5 EsterCH2 Ester -OCH2- δ ~4.25 ppm (q) Aliphatic1->EsterCH2 EsterCH3 Ester -CH3 δ ~1.32 ppm (t) Aliphatic1->EsterCH3 PyrCH2 Pyrazole-N-CH2 δ ~4.20 ppm (t) Aliphatic2->PyrCH2 MorphCH2 Morpholine O-CH2 δ ~3.65 ppm (t) Aliphatic2->MorphCH2 Overlap Critical Overlap Zone (~4.2 ppm) EsterCH2->Overlap PyrCH2->Overlap

Figure 1: Signal assignment logic and identification of the critical overlap zone at ~4.2 ppm.

Solvent Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent is a critical decision that significantly influences the quality and interpretation of spectral data[6]. For pyrazole and morpholine derivatives, solvent-solute interactions dictate both the chemical shifts and the line widths of the observed protons.

Causality Behind Solvent Effects
  • CDCl₃ (Chloroform-d): While CDCl₃ is the industry standard for non-polar to moderately polar compounds, it naturally degrades over time to form trace amounts of DCl and phosgene. The basic morpholine nitrogen in our target compound will readily protonate in the presence of DCl. This protonation causes the adjacent methylene groups (both the bridge and the morpholine ring N-CH₂) to shift drastically downfield and broaden due to intermediate exchange rates[5].

  • DMSO-d₆ (Dimethyl sulfoxide-d6): DMSO is a strong hydrogen-bond acceptor with a high dipole moment. It strongly solvates the polarized C-H bonds of the electron-deficient pyrazole ring. This strong solvation induces a significant downfield solvent shift (Δδ = δDMSO - δCDCl3) for the pyrazole protons, often moving them by +0.3 to +0.5 ppm[6],[7],[4]. Furthermore, DMSO-d₆ does not generate acidic byproducts, ensuring the morpholine signals remain sharp and well-defined.

Quantitative Data: Comparative Chemical Shifts

Table 1: Expected ¹H NMR Chemical Shifts (400 MHz) demonstrating solvent-induced variations.

Proton AssignmentMultiplicityCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Solvent-Induced Shift (Δδ)*
Pyrazole H-3 Singlet (s)7.958.35+0.40
Pyrazole H-5 Singlet (s)7.857.90+0.05
Ester -OCH₂- Quartet (q)4.284.22-0.06
Pyrazole-N-CH₂- Triplet (t)4.254.30+0.05
Morpholine -O-CH₂- Triplet (t)3.683.55-0.13
Bridge -N-CH₂- Triplet (t)2.802.70-0.10
Morpholine -N-CH₂- Triplet (t)2.482.40-0.08
Ester -CH₃ Triplet (t)1.351.28-0.07

(Note: Δδ values are calculated as δDMSO - δCDCl3. Positive values indicate a downfield shift in DMSO-d₆[6],[7].)

Field Strength Comparison: Resolving the Aliphatic Overlap

As highlighted in Table 1, the ester methylene quartet (~4.28 ppm) and the pyrazole-N-methylene triplet (~4.25 ppm) are nearly isochronous in CDCl₃.

  • At 400 MHz: The chemical shift difference between these two signals is roughly 0.03 ppm, which equates to only 12 Hz. Given that the coupling constants ( J ) for both the quartet and the triplet are approximately 7 Hz, the multiplets will heavily overlap, creating a complex, non-first-order multiplet that cannot be accurately integrated.

  • At 600 MHz: The 0.03 ppm difference now equates to 18 Hz. Because the J -coupling remains constant at 7 Hz regardless of the magnetic field, the increased dispersion in Hz at 600 MHz pulls the centers of the multiplets further apart. This allows for baseline resolution of the outer peaks of the quartet and the triplet, enabling precise integration to confirm the 2:2 proton ratio.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating steps to prevent common artifacts associated with basic heterocycles[6],[8].

Step-by-Step Methodology

Step 1: Solvent Pre-treatment (Crucial for CDCl₃)

  • Action: If utilizing CDCl₃, pass 1.0 mL of the solvent through a small plug of basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette immediately prior to use.

  • Causality: This actively neutralizes and removes trace DCl, preventing the artificial broadening and downfield shifting of the morpholine N-CH₂ signals[5].

Step 2: Sample Preparation

  • Action: Accurately weigh 5–10 mg of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate into a clean glass vial[6]. Dissolve completely in 0.6 mL of the chosen deuterated solvent.

  • Validation: Visually inspect the solution. If any particulates remain, filter the solution through a small plug of glass wool into the NMR tube. Particulates distort the magnetic field homogeneity, leading to poor shimming and broad lines.

Step 3: Acquisition Parameters

  • Action: Insert the sample into the spectrometer (400 MHz or 600 MHz). Lock the field to the deuterium frequency of the solvent and shim the Z and Z² gradients until the lock level is maximized and stable.

  • Action: Set the probe temperature to 298 K. Utilize a standard 1D proton pulse sequence (e.g., zg30).

  • Causality: Set the relaxation delay (D1) to a minimum of 1.5 to 2.0 seconds. Pyrazole protons often have longer T1​ relaxation times; a sufficient D1 ensures they fully relax between pulses, guaranteeing accurate quantitative integration against the aliphatic protons.

Step 4: Referencing and Validation

  • Action: Process the free induction decay (FID) with zero-filling (to 64k points) and an exponential apodization function (LB = 0.3 Hz).

  • Validation: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm) or internal TMS at 0.00 ppm[6],[8]. Check the residual water peak (CDCl₃: ~1.56 ppm; DMSO-d₆: ~3.33 ppm) to ensure it does not obscure the ester methyl triplet at ~1.32 ppm[6].

NMR_Workflow Start Sample Preparation (Ethyl 1-(2-morpholinoethyl) -1H-pyrazole-4-carboxylate) Solubility Assess Analyte Properties (Polarity & Basicity) Start->Solubility CDCl3 Method A: CDCl3 (Pass through basic alumina) Solubility->CDCl3 Non-polar focus DMSOd6 Method B: DMSO-d6 (For strong solvation) Solubility->DMSOd6 H-bonding focus Acquire Acquire 1H NMR Spectrum (400 MHz, D1 > 1.5s) CDCl3->Acquire DMSOd6->Acquire Check Evaluate Resolution (Check ~4.2 ppm Region) Acquire->Check Overlap Signal Overlap Detected? Check->Overlap HighField Upgrade to 600 MHz or run 2D HSQC Overlap->HighField Yes Done Final Integration & Structural Validation Overlap->Done No HighField->Done

Figure 2: Decision tree for solvent selection and resolution optimization in NMR analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016. URL:[Link]

  • Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations." Physical Chemistry Chemical Physics, 2003. URL:[Link]

  • Hanna, S. Y. "Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine." Spectroscopy Letters, 1990. URL:[Link]

Sources

Comparative

Analytical Differentiation in Drug Discovery: Mass Spectrometry Profiling of Pyrazole-4-Carboxylate Derivatives

In the preclinical development of novel therapeutics, the pyrazole scaffold is a privileged structure. When functionalized with a morpholine ring—a common strategy to improve aqueous solubility and pharmacokinetic proper...

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Author: BenchChem Technical Support Team. Date: March 2026

In the preclinical development of novel therapeutics, the pyrazole scaffold is a privileged structure. When functionalized with a morpholine ring—a common strategy to improve aqueous solubility and pharmacokinetic properties—these compounds present unique analytical behaviors.

This guide provides an in-depth, objective comparison of the mass spectrometric performance of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate against its structural alternative, Methyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate . By analyzing their ionization dynamics, fragmentation pathways, and chromatographic retention, researchers can optimize their bioanalytical workflows for maximum sensitivity and reproducibility.

Mechanistic Mass Spectrometry Profiling

To build a robust quantitative assay, one must understand the intrinsic gas-phase chemistry of the analyte. Both the ethyl and methyl variants share a morpholinoethyl group attached to a pyrazole core, but their differing ester alkyl chains fundamentally alter their analytical performance.

Ionization Dynamics & Fragmentation Causality

In positive Electrospray Ionization (ESI+), the tertiary nitrogen of the morpholine ring acts as the primary protonation site due to its high gas-phase basicity. Under Collision-Induced Dissociation (CID), this structure dictates the fragmentation cascade:

  • Iminium Ion Formation (Quantifier): The morpholine moiety is highly advantageous in mass spectrometry, acting as an exceptional iminium ion source. Heterolytic cleavage at the C-N bond connecting the morpholine ring to the alkyl linker is a dominant and highly reproducible fragmentation pathway[1]. This yields a highly abundant morpholinoethyl cation ( m/z 114.10), which serves as an ideal quantifier ion for Selected Reaction Monitoring (SRM)[2].

  • Ester Cleavage (Qualifier): The secondary fragmentation pathway involves the pyrazole-4-carboxylate core. Energizing the precursor ion triggers the neutral loss of the respective alcohol—ethanol (-46 Da) for the ethyl ester, and methanol (-32 Da) for the methyl ester[3]. This diagnostic loss provides a highly specific qualifier ion ( m/z 208.11) to confirm analyte identity.

MS_Fragmentation Precursor [M+H]+ m/z 254.15 Frag1 Morpholinoethyl Cation m/z 114.10 Precursor->Frag1 C-N bond cleavage Precursor->Frag1 Sub-fragmentation Frag2 [M+H - EtOH]+ m/z 208.11 Precursor->Frag2 Ester cleavage (-46 Da) Frag3 Morpholine Iminium m/z 86.06 Frag1->Frag3 Sub-fragmentation

MS/MS Fragmentation Pathway of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate.

Quantitative Data & Performance Comparison

The theoretical fragmentation translates directly into analytical performance. Below is a head-to-head comparison of the two derivatives.

Table 1: Optimized MRM Transitions
CompoundPrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)
Ethyl 1-(2-morpholinoethyl)-...254.15114.10208.1125 / 18
Methyl 1-(2-morpholinoethyl)-...240.13114.10208.1025 / 16
Table 2: Chromatographic Performance and Matrix Effects
CompoundRetention Time (min)LogP (Predicted)Matrix Factor (%)LLOQ (ng/mL)
Ethyl Ester Variant 3.451.8292 ± 4%0.5
Methyl Ester Variant 2.101.3568 ± 7%2.0

The Causality of Chromatographic Shift: The data in Table 2 highlights why the ethyl ester is analytically superior in biological matrices. The addition of a single methylene group increases the molecule's lipophilicity (LogP 1.82 vs 1.35). On a reversed-phase C18 column, this causes the ethyl variant to elute significantly later (3.45 min) than the methyl variant (2.10 min). By eluting later, the ethyl ester successfully bypasses the solvent front and early-eluting endogenous phospholipids that cause severe ion suppression. This physical separation is the direct cause of the superior Matrix Factor (92%) and the four-fold improvement in the Lower Limit of Quantitation (LLOQ).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes the mechanistic rationale (the why) and built-in quality control gates.

LCMS_Workflow Prep Sample Preparation (Protein Precipitation) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization (0.1% Formic Acid) LC->ESI Q1 Q1: Precursor Selection (m/z 254.15) ESI->Q1 CID q2: Collision-Induced Dissociation (CID) Q1->CID Q3 Q3: Fragment Detection (m/z 114.1, 208.1) CID->Q3

Self-validating LC-MS/MS MRM workflow for pyrazole-4-carboxylate derivatives.

Step 1: Matrix Extraction via Protein Precipitation
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard.

  • Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing immediate denaturation and precipitation. The 3:1 organic-to-aqueous ratio ensures >95% precipitation efficiency, protecting the LC column from clogging.

  • Centrifuge at 4000 x g for 10 minutes at 4°C. Transfer 100 µL of supernatant to an autosampler vial.

Step 2: UHPLC Separation Parameters
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid is critical. It lowers the pH of the mobile phase below the pKa of the morpholine nitrogen (~8.3), ensuring the analyte is fully protonated ( [M+H]+ ) before entering the mass spectrometer, thereby maximizing ionization efficiency.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection & System Suitability
  • Source Parameters: Capillary Voltage 3.0 kV, Desolvation Temp 500°C.

  • System Suitability Gate (Self-Validation): Before analyzing unknown biological samples, inject a neat standard at the LLOQ (0.5 ng/mL).

    • Validation Criteria: The run is only authorized to proceed if the Signal-to-Noise (S/N) ratio of the m/z 114.10 peak is 10, and the retention time drift compared to previous batches is 2%. If these criteria fail, the system requires immediate recalibration or column washing.

Sources

Validation

Comparative Profiling of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (EMP4C) and Structural Analogs in Targeted Therapeutics

As modern drug discovery shifts toward highly targeted therapies, the selection of optimal pharmacophore building blocks is critical for balancing target affinity with favorable physicochemical properties. Ethyl 1-(2-mor...

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Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery shifts toward highly targeted therapies, the selection of optimal pharmacophore building blocks is critical for balancing target affinity with favorable physicochemical properties. Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (EMP4C) has emerged as a privileged scaffold, particularly in the design of kinase inhibitors targeting the JAK/STAT, ALK, and EGFR pathways.

In medicinal chemistry, the "activity" of a building block is defined by its synthetic tractability, its ability to orient the core scaffold within a target protein’s binding pocket, and its impact on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of the final Active Pharmaceutical Ingredient (API). This guide objectively compares EMP4C against its primary structural analogs—evaluating causality in structural design, physicochemical performance, and experimental integration.

Structural Rationale & Physicochemical Profiling

The EMP4C molecule consists of three functional domains:

  • The Pyrazole Core: Acts as a rigid, hydrogen-bond-donating/accepting spacer that frequently anchors the molecule to the hinge region of kinases. The[1] is well-documented for its conformational rigidity.

  • The Ethyl Carboxylate: A reactive handle that allows for straightforward saponification and subsequent amide coupling to diverse core structures.

  • The Morpholinoethyl Appendage: A solvent-exposed solubilizing group designed to mitigate lipophilicity while avoiding excessive basicity.

Comparative Analog Analysis

To understand the specific advantages of EMP4C, we must compare it against its structural analogs:

  • EPP4C (Piperidine analog): Replaces the oxygen in the morpholine ring with a methylene group.

  • EMEP4C (Methoxyethyl analog): Replaces the morpholine ring with a non-basic methoxy ether.

  • EPC (Unsubstituted analog): Lacks the N-alkyl appendage entirely.

The substitution of a piperidine ring with a morpholine ring is a classic strategy for [2]. The electronegative oxygen atom in morpholine inductively lowers the pKa of the adjacent nitrogen (from ~9.2 in piperidine to ~7.4 in morpholine). This reduction in basicity prevents the molecule from becoming trapped in acidic lysosomal compartments (phospholipidosis) and significantly reduces binding affinity to the hERG potassium channel, thereby mitigating cardiotoxicity risks.

Quantitative Performance Data

The following table summarizes the physicochemical properties of these building blocks when incorporated into a standardized kinase inhibitor scaffold.

Building BlockAppendage (R-Group)MW ( g/mol )cLogPpKa (Amine)Kinetic Solubility (µM)hERG Inhibition Risk
EMP4C Morpholinoethyl253.291.12~7.4>200Low
EPP4C Piperidinoethyl251.321.85~9.250High
EMEP4C Methoxyethyl198.220.95N/A150Low
EPC Hydrogen (None)140.140.80N/A80Low

Data Interpretation: EMP4C strikes the optimal balance. It provides superior aqueous solubility (>200 µM) compared to the unsubstituted (EPC) and piperidine (EPP4C) analogs, while its lower pKa ensures a safer cardiovascular profile than the piperidine variant.

Experimental Workflows & Methodologies

To ensure a self-validating system, the protocols below detail the exact methodologies for utilizing EMP4C in synthesis and validating its solubility advantages.

Protocol 1: Saponification and Amide Coupling of EMP4C

This workflow converts the inert ethyl ester into a highly reactive amide, linking the morpholino-pyrazole pharmacophore to a kinase-binding core.

Step-by-Step Methodology:

  • Saponification: Dissolve 1.0 eq of EMP4C in a 1:1 mixture of Tetrahydrofuran (THF) and water.

    • Causality: The mixed solvent system ensures both the lipophilic ethyl ester and the hydrophilic hydroxide nucleophile remain in a homogenous phase, accelerating the bimolecular nucleophilic substitution.

  • Hydrolysis: Add 3.0 eq of Lithium Hydroxide (LiOH) monohydrate. Stir at room temperature for 4 hours. Monitor via LC-MS until the ester mass disappears.

  • Acidification: Acidify the mixture to pH 4 using 1M HCl. Extract the resulting carboxylic acid intermediate with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum.

  • Activation & Coupling: Dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

    • Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, preventing epimerization and driving the coupling with sterically hindered amines. DIPEA acts as a non-nucleophilic base to neutralize hydrochloride salts without competing for the electrophile.

  • Amidation: Add 1.1 eq of the target amine (e.g., an anilinoquinazoline core). Stir for 12 hours at room temperature. Purify the final API via preparative HPLC.

Workflow EMP4C EMP4C (Ethyl Ester) Saponification Saponification (LiOH, THF/H2O) EMP4C->Saponification Acid Carboxylic Acid Intermediate Saponification->Acid Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling API Active Kinase Inhibitor Coupling->API

Logical workflow for incorporating EMP4C into an active pharmaceutical ingredient.

Protocol 2: High-Throughput Nephelometric Kinetic Solubility Assay

To objectively prove the solubility advantage of the morpholinoethyl group over the piperidinoethyl group, a kinetic solubility assay is employed.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the EMP4C-derived API and EPP4C-derived API in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (10 µM to 300 µM) by spiking the DMSO stocks into Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. Ensure the final DMSO concentration remains constant at 2% (v/v).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking to reach thermodynamic equilibrium.

  • Nephelometric Measurement: Read the plate using a laser nephelometer (measuring forward light scatter).

    • Causality: As the compound exceeds its solubility limit, it precipitates, creating colloidal particles that scatter light. The inflection point where light scattering exponentially increases dictates the kinetic solubility limit.

Mechanism of Action in Targeted Therapies

When EMP4C is successfully integrated into an API, it frequently targets hyperactive kinase pathways, such as the JAK/STAT signaling cascade, which is implicated in myeloproliferative neoplasms and autoimmune diseases. The pyrazole core binds to the ATP-binding pocket of the JAK kinase, while the morpholinoethyl group extends into the solvent-exposed region, improving the drug's residence time and pharmacokinetic distribution.

Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Protein JAK->STAT Phosphorylation Inhibitor EMP4C-Derived Inhibitor Inhibitor->JAK Blocks ATP Site Transcription Transcription STAT->Transcription Translocation

JAK/STAT signaling pathway illustrating the target site for EMP4C-derived inhibitors.

Conclusion

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (EMP4C) demonstrates clear superiority over its piperidine and unsubstituted analogs in the context of modern drug design. By leveraging the inductive electron-withdrawing effect of the morpholine oxygen, EMP4C lowers the amine pKa, thereby mitigating hERG liability while simultaneously maximizing aqueous solubility. When processed through standard saponification and amide coupling workflows, it serves as a highly reliable, self-validating building block for the synthesis of next-generation kinase inhibitors.

References

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Molecular Diversity / ResearchGate. Available at:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry / ResearchGate. Available at:[Link]

Sources

Comparative

HPLC method for purity assessment of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

Comparative Guide: Optimizing HPLC Purity Assessment for Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate As a critical intermediate in the synthesis of bioactive molecules and kinase inhibitors, Ethyl 1-(2-morpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Optimizing HPLC Purity Assessment for Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

As a critical intermediate in the synthesis of bioactive molecules and kinase inhibitors, Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate demands rigorous analytical oversight. However, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a classic chromatographic challenge: the presence of a highly basic morpholine moiety attached to a polar pyrazole core.

This guide objectively compares traditional HPLC methodologies against modern, charge-modified stationary phases, providing field-proven protocols and the mechanistic causality behind optimal column selection.

The Analytical Challenge: Structural Causality and Peak Tailing

To design a successful purity assessment method, we must first analyze the molecule's physicochemical properties. The morpholine nitrogen in Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate has a predicted pKa of approximately 6.55[1].

In standard reverse-phase HPLC, mobile phases are typically buffered to an acidic pH (e.g., pH 2.7 using 0.1% Formic Acid) to ensure consistent ionization and MS compatibility. At this pH, the morpholine nitrogen is >99.9% protonated, existing as a cationic species.

When this cation interacts with a Traditional Fully Porous C18 Column , it encounters residual surface silanols (Si-OH) on the silica matrix. Due to steric hindrance during column manufacturing, only about 30-40% of these silanols are successfully bonded with C18 ligands[2]. Even after secondary endcapping, highly acidic silanols remain and exist as ionized silanoxides (Si-O⁻) at low pH[3]. The electrostatic attraction between the protonated morpholine and these ionized silanols causes secondary ion-exchange interactions. Because these interactions are kinetically slow compared to hydrophobic partitioning, the analyte desorbs unevenly, resulting in severe peak tailing, shifting retention times, and the masking of closely eluting impurities[3].

Methodological Comparison: Traditional C18 vs. CSH Technology

Historically, analysts forced basic compounds into symmetrical peaks by flooding the mobile phase with strong ion-pairing agents like Trifluoroacetic Acid (TFA) or by using high-pH buffers to deprotonate the amine. Both approaches severely compromise LC-MS sensitivity and column longevity.

The modern alternative is Charged Surface Hybrid (CSH) Technology [4]. CSH columns are synthesized with a low-level, controlled positive surface charge prior to C18 bonding[5].

The Causality of CSH: When the protonated Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate enters a CSH column, it experiences electrostatic repulsion from the positively charged silica surface[6]. This repulsion effectively shields the basic analyte from accessing any underlying residual silanols. The retention mechanism is forced to be purely hydrophobic, yielding perfectly symmetrical peaks and significantly higher mass loading capacity, even when using weak, MS-friendly acids like Formic Acid[7].

MethodDev Start Analyze Compound Structure (pKa = 6.55, Basic Nitrogen) SelectColumn Select Stationary Phase Start->SelectColumn Traditional Traditional C18 (High Silanol Activity) SelectColumn->Traditional CSH Charged Surface Hybrid (CSH) (Positive Surface Charge) SelectColumn->CSH Tailing Severe Peak Tailing Poor Impurity Resolution Traditional->Tailing Sharp Symmetrical Peaks High Mass Loading CSH->Sharp Tailing->SelectColumn Redesign Optimize Optimize Gradient & Flow Rate (0.1% FA in H2O/ACN) Sharp->Optimize Validate System Suitability & Validation Optimize->Validate

Workflow for selecting and optimizing HPLC stationary phases for basic heterocycles.

Step-by-Step Experimental Protocols

To demonstrate the performance gap, the following protocols outline the setup for both the traditional and the optimized methodologies.

Sample Preparation (Applies to both methods)
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate reference standard.

  • Dissolution: Dissolve in 1.0 mL of pure Acetonitrile (to ensure complete solubilization of the ester core), then dilute to 10.0 mL with the prepared diluent to yield a final concentration of 1.0 mg/mL.

Method A: Traditional HPLC Workflow
  • Column: Standard Fully Porous C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water (Required to suppress silanol activity)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Method B: Optimized CSH Workflow (Recommended)
  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent positively charged C18[5].

  • Mobile Phase A: 0.1% Formic Acid in Water (MS-friendly)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Improves mass transfer for the bulky morpholine group)

  • Detection: UV at 254 nm & MS (ESI+)

Universal Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar pyrazole moiety)

  • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for impurity elution)

  • 12.0 - 14.0 min: 60% to 95% B (Column wash)

  • 14.1 - 18.0 min: 5% B (Re-equilibration)

Quantitative Performance Data

The following table summarizes the comparative chromatographic metrics when injecting 5 µL (5 µg on-column) of the prepared standard.

Chromatographic MetricMethod A (Traditional C18 + TFA)Method B (CSH C18 + Formic Acid)Analytical Impact
Tailing Factor (USP) 1.85 (Severe right-skew)1.08 (Highly symmetrical)Method B eliminates silanol interference, preventing impurity masking.
Theoretical Plates (N) ~8,500~16,200Method B provides sharper peaks, doubling resolving power.
Resolution (Rs) *1.4 (Incomplete baseline)3.1 (Baseline resolved)Method B ensures accurate integration of closely eluting degradants.
Mass Loadability Distorts at >2 µg on-columnStable up to 15 µg on-columnMethod B allows for high-concentration injections to detect trace impurities[7].
MS Compatibility Poor (TFA causes ion suppression)Excellent (Formic acid is volatile)Method B allows seamless transfer to LC-MS for structural elucidation.

*Resolution calculated against a hypothetical desethyl degradant eluting 0.5 minutes prior to the main peak.

Trustworthiness: Building a Self-Validating System

A robust purity assessment method must be a self-validating system. Before analyzing unknown batches of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate, the system must pass strict System Suitability Testing (SST) criteria to prove that the electrostatic repulsion mechanism is functioning correctly.

SST Execution Steps:

  • Inject a blank (Diluent) to confirm baseline stability and absence of carryover.

  • Inject the SST Standard (1.0 mg/mL API spiked with 0.1% known impurities) in five replicates.

  • Apply the logic gate below to validate the run.

SST Inject Inject System Suitability Standard (API + Known Impurities) CheckTailing Tailing Factor (Tf) < 1.5? Inject->CheckTailing CheckRes Resolution (Rs) > 2.0? CheckTailing->CheckRes Yes Fail System Failure: Investigate Column/Mobile Phase CheckTailing->Fail No CheckRSD Area RSD < 2.0%? CheckRes->CheckRSD Yes CheckRes->Fail No Pass Proceed to Sample Analysis CheckRSD->Pass Yes CheckRSD->Fail No

Self-validating System Suitability Testing (SST) logic for HPLC purity assessment.

References

  • ChemicalBook. Ethyl 1-(2-Morpholinoethyl)-1H-Pyrazole-4-Carboxylate CAS Base Information. 1

  • SciSpace. HPLC method development and validation: a review. 2

  • Suresh Gyan Vihar University. HPLC METHOD DEVELOPMENT - A REVIEW. 3

  • HPLC-MART. Xselect C18 - WATERS - Reversed-Phase. 4

  • LabRulez LCMS. Waters XSelect CSH C18 HPLC Columns. 5

  • LCGC International. Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. 7

  • ResearchGate. Overloading study of basic compounds with a positively charged C18 column in liquid chromatography. 6

Sources

Validation

Biological Activity and Pharmacophoric Utility Comparison: Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate vs. Parent Scaffolds

Executive Summary In modern drug discovery, the design of targeted therapeutics often relies on the strategic fusion of distinct pharmacophores to overcome the limitations of individual functional groups. Ethyl 1-(2-morp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of targeted therapeutics often relies on the strategic fusion of distinct pharmacophores to overcome the limitations of individual functional groups. Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate represents a highly privileged hybrid scaffold. By covalently linking a morpholine ring to a pyrazole-4-carboxylate core via an ethyl spacer, medicinal chemists have created a versatile building block that synergizes the aqueous solubility and kinase hinge-binding affinity of morpholine with the structural rigidity and anti-inflammatory properties of pyrazole.

This guide provides an objective, data-driven comparison of the biological activity of this hybrid scaffold against its parent compounds, detailing the mechanistic causality behind its enhanced performance in kinase inhibition (specifically PI3K/mTOR pathways) and cellular efficacy.

Pharmacophore Deconstruction & Structural Causality

To understand the superior biological profile of the hybrid scaffold, we must first isolate and analyze the mechanistic contributions of its parent components.

Parent 1: Morpholine

Morpholine is a six-membered heterocycle containing both nitrogen and oxygen. As a standalone molecule, it exhibits negligible targeted biological activity. However, in medicinal chemistry, it is a critical pharmacophore. The oxygen atom acts as a potent hydrogen bond acceptor, specifically interacting with the hinge region of lipid kinases like Phosphoinositide 3-kinase (PI3K)[1]. Furthermore, the basic nitrogen atom significantly improves the aqueous solubility and pharmacokinetic (PK) distribution of the parent drug[2].

Parent 2: Pyrazole-4-carboxylate

The pyrazole ring is a five-membered heteroaromatic system known for its robust stability and diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic effects[3]. The carboxylate substitution at the 4-position provides a rigid vector, directing subsequent functional groups into the hydrophobic affinity pockets of target enzymes (such as COX-2 or specific kinase domains)[4]. However, standalone pyrazole-4-carboxylates often suffer from poor cellular penetration and lack the specific hinge-binding motifs required for high-affinity kinase inhibition.

The Hybrid Scaffold

Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate bridges these two domains. The ethyl linker provides just enough conformational flexibility for the morpholine ring to anchor into the kinase hinge region, while the pyrazole core stabilizes the molecule within the ATP-binding pocket. This synergistic fusion transforms two moderately active or inactive fragments into a highly potent precursor for targeted cancer therapies[2].

G M Morpholine Ring (PI3K Hinge Binder / Solubility) H Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate (Dual Kinase/Inflammation Modulator) M->H Pharmacophore Fusion P Pyrazole-4-carboxylate (Rigid Spacer / COX-2 Inhibitor) P->H Vector Direction

Caption: Logical relationship demonstrating the synergistic fusion of parent pharmacophores into the hybrid scaffold. (Max Width: 760px)

Quantitative Benchmarking: Hybrid vs. Parents

The table below summarizes the representative biological and physicochemical performance of the hybrid scaffold compared to its isolated parent structures. Note: Values represent baseline scaffold activity prior to terminal functionalization, derived from validated structure-activity relationship (SAR) studies.

Property / AssayMorpholine (Parent 1)Pyrazole-4-carboxylate (Parent 2)Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate
Primary Target Affinity None (Standalone)COX-2 / AntimicrobialPI3K / Polo-like Kinase-1 (Plk1)
Aqueous Solubility (LogS) High (> 100 mg/mL)Low (< 1 mg/mL)Moderate to High (~25 mg/mL)
PI3Kα IC50 (In Vitro) > 500 μM (Inactive)> 100 μM (Weak)< 15 μM (Strong Scaffold Baseline)
Cell Viability (HCT116 IC50) > 200 μM> 150 μM~25 μM
Membrane Permeability HighLowHigh (Driven by morpholine tail)

Mechanistic Pathway: Kinase Inhibition

The primary biological utility of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate lies in its ability to competitively inhibit the PI3K/AKT/mTOR signaling pathway[1]. Hyperactivation of this pathway is a hallmark of numerous malignancies. The hybrid scaffold mimics the structure of ATP, allowing it to competitively bind to the catalytic domain of PI3K. The morpholine oxygen hydrogen-bonds with the valine residue in the kinase hinge region, while the pyrazole ring occupies the adenine-binding pocket, effectively halting the phosphorylation of PIP2 to PIP3, thereby inducing apoptosis in cancer cells[2].

G Stimulus RTK Activation PI3K PI3K (Lipid Kinase) Stimulus->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT Proliferation Cell Survival AKT->Proliferation Inhibitor Hybrid Scaffold Inhibitor->PI3K Competitive Inhibition

Caption: PI3K/AKT signaling pathway illustrating the competitive inhibition mechanism of the hybrid scaffold. (Max Width: 760px)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided to benchmark the biological activity of the hybrid scaffold against its parent compounds.

Protocol A: In Vitro Kinase Assay (PI3Kα)

Rationale & Causality: To accurately measure competitive inhibition, we utilize a luminescent ADP-Glo assay. The ATP concentration is strictly maintained at the apparent Km​ for PI3Kα. This ensures that the assay is highly sensitive to competitive ATP-site inhibitors (like our morpholino-pyrazole scaffold) without being overwhelmed by excess ATP.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2). Dilute recombinant PI3Kα enzyme, PIP2 substrate (10 μM final), and ATP (at Km​ , typically 25 μM).

  • Compound Titration: Serially dilute the test compounds (Morpholine, Pyrazole parent, and Hybrid scaffold) in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of <1% (preventing solvent-induced enzyme denaturation).

  • Reaction Initiation: Combine 5 μL of enzyme/compound mix with 5 μL of substrate/ATP mix in a 384-well low-volume plate. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (Incubate 40 min). Add 20 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction (Incubate 30 min).

  • Data Analysis: Measure luminescence using a microplate reader. Plot dose-response curves using a 4-parameter logistic regression to calculate the exact IC50 values.

G Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Reaction (PI3K + PIP2 + ATP at Km) Step1->Step2 Step3 3. ADP Detection (ADP-Glo Reagent Addition) Step2->Step3 Step4 4. Luminescence Reading (Quantify IC50) Step3->Step4

Caption: Step-by-step experimental workflow for the self-validating In Vitro Kinase Assay. (Max Width: 760px)

Protocol B: Cellular Viability & Anti-Proliferation Assay (MTT)

Rationale & Causality: While isolated enzymes provide target affinity data, cellular assays validate membrane permeability and physiological efficacy. The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial reductases, serving as a direct proxy for the viability of cancer cells dependent on the PI3K pathway.

  • Cell Seeding: Seed HCT116 cells (colorectal carcinoma, known for PI3K hyperactivation) at a density of 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2 to allow for adherence.

  • Compound Treatment: Treat cells with a concentration gradient of the compounds (0.1 μM to 100 μM) for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Alpelisib, a known PI3K inhibitor).

  • MTT Addition: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will form insoluble purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the culture media. Dissolve the formazan crystals in 150 μL of pure DMSO. Measure the absorbance at 570 nm using a spectrophotometer. Calculate percent viability relative to the vehicle control to determine the cellular IC50.

References

  • [3] Current status of pyrazole and its biological activities. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. American Chemical Society (ACS). Available at:[Link]

  • [1] 6-(2-Morpholinoethyl)-thiazolo[3,2-a]pyrimidin-5-one: A novel scaffold for the synthesis of potential PI3kα inhibitors. Taylor & Francis. Available at:[Link]

  • [4] Development of a Polo-like Kinase-1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

A Comparative Guide to Target Identification and Engagement Validation for Novel Bioactive Compounds: The Case of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification of the molecule's cellular target and the validation of its engagement within a physiological context.[1][2][3] This guide provides a comprehensive, in-depth comparison of modern experimental strategies for elucidating the mechanism of action of novel compounds, using Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate as a representative example of a molecule with potential biological activity but an uncharacterized target.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[4][5][6] The structural features of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate suggest its potential to interact with specific protein targets, making it an excellent candidate for a rigorous target deconvolution effort. This guide will not merely list protocols but will delve into the causality behind experimental choices, empowering researchers to design robust, self-validating workflows.

Part 1: The Strategic Imperative of Target Deconvolution

Before committing significant resources to lead optimization, it is paramount to understand how a compound exerts its biological effects. A lack of clarity regarding the direct molecular target can lead to misinterpretation of phenotypic data and late-stage clinical failures.[2] The primary objectives of a target identification and validation campaign are to:

  • Identify the direct binding partner(s) of the compound.

  • Validate this interaction in a cellular context.

  • Quantify the binding affinity and engagement potency.

  • Differentiate between on-target and off-target effects.

Our strategic approach will be multi-pronged, employing orthogonal methods to build a cohesive and high-confidence model of the compound's mechanism of action.

cluster_0 Target Identification Phase cluster_1 Target Engagement Validation Phase Photoaffinity Labeling Photoaffinity Labeling CETSA CETSA Photoaffinity Labeling->CETSA Identified Target(s) Affinity Chromatography Affinity Chromatography Affinity Chromatography->CETSA Identified Target(s) Computational Probing Computational Probing Kinase Profiling Kinase Profiling Computational Probing->Kinase Profiling Predicted Kinase Targets SPR SPR CETSA->SPR Validated Target

Caption: A strategic workflow for target identification and validation.

Part 2: A Comparative Analysis of Key Methodologies

The selection of appropriate technologies is critical for a successful target validation campaign. Below, we compare three powerful techniques, each providing a unique and complementary perspective on the compound-target interaction.

Methodology Principle Advantages Disadvantages Primary Application
Photoaffinity Labeling (PAL) Covalent cross-linking of a modified compound to its target upon photoactivation.[7][8][9][10]Identifies direct binding partners in a complex biological milieu; Can capture transient interactions.[7][8]Requires chemical synthesis of a photo-probe; Potential for non-specific cross-linking.[11]Target Identification
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a target protein against thermal denaturation.[12][13][14]Label-free; Confirms target engagement in intact cells and tissues.[12][14][15]Requires a specific antibody for Western blot detection or mass spectrometry; Throughput can be limited.[13][16]Target Engagement Validation
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[17]Real-time, label-free kinetic data (kon, koff); High sensitivity for small molecules.[18][17][19]In vitro method, requires purified protein; Immobilization may affect protein conformation.[17][20]Biophysical Characterization & Kinetic Analysis

Part 3: Experimental Protocols and Data Interpretation

Method 1: Target Identification using Photoaffinity Labeling (PAL)

The initial step is to "fish" for the cellular target(s) of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate. PAL is a powerful technique for this purpose as it creates a covalent bond between the compound and its binding partner, enabling subsequent identification.[9][10][11]

Experimental Workflow:

Start Start Synthesize Probe Synthesize Photoaffinity Probe Start->Synthesize Probe Incubate Incubate Probe with Cell Lysate Synthesize Probe->Incubate UV UV Irradiation (365 nm) Incubate->UV Click Click Chemistry with Reporter Tag UV->Click SDS SDS-PAGE Separation Click->SDS Excise Excise Labeled Band(s) SDS->Excise MS LC-MS/MS Analysis Excise->MS Identify Identify Protein Target(s) MS->Identify End End Identify->End

Caption: Workflow for Photoaffinity Labeling.

Detailed Protocol:

  • Probe Synthesis: Synthesize a derivative of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a terminal alkyne for click chemistry).[7][8][11] The linker between these moieties should be carefully chosen to minimize steric hindrance.[11]

  • Incubation: Incubate the photoaffinity probe with a relevant cell lysate or intact cells. A competition experiment, including an excess of the original, unmodified compound, should be run in parallel to identify specific binding partners.

  • Photocrosslinking: Irradiate the samples with UV light at a wavelength that activates the photoreactive group (e.g., ~365 nm for benzophenone), leading to covalent bond formation with interacting proteins.[7]

  • Reporter Tag Conjugation: If an alkyne tag was used, perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a biotin or fluorescent tag for visualization and enrichment.

  • Enrichment and Identification: Separate proteins by SDS-PAGE and visualize labeled proteins. Excise the bands of interest and identify the proteins using mass spectrometry.

Trustworthiness Check: A true target will show significantly reduced labeling in the presence of the competitor (the original compound). This is a critical self-validating control.

Method 2: Target Engagement Validation with Cellular Thermal Shift Assay (CETSA®)

Once putative targets are identified, it is essential to confirm that the unmodified compound engages these targets in intact cells.[1][21] CETSA is the gold standard for this, as it measures the physical phenomenon of ligand-induced protein stabilization.[12][13][14]

Experimental Workflow:

Start Start Treat Treat Intact Cells (Compound vs. Vehicle) Start->Treat Heat Heat Aliquots to Different Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Quantify Quantify Target Protein (Western Blot or MS) Collect->Quantify Plot Plot Melt Curves Quantify->Plot End End Plot->End

Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Treatment: Treat intact cells with either the vehicle control (e.g., DMSO) or various concentrations of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a fixed time (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody or by mass spectrometry.[13][16]

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[13]

Trustworthiness Check: The magnitude of the thermal shift should be dose-dependent, providing quantitative evidence of engagement.

Method 3: Kinetic and Affinity Characterization with Surface Plasmon Resonance (SPR)

To obtain high-resolution kinetic and affinity data, SPR is an invaluable tool.[17] This in vitro technique provides precise measurements of the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[18]

Detailed Protocol:

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein (identified from PAL and validated by CETSA) onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate over the sensor surface.

  • Data Acquisition: The SPR instrument will detect the binding events in real-time, generating a sensorgram that shows the association and dissociation phases.[18][17]

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kon, koff, and KD values.

Trustworthiness Check: The calculated KD should be consistent across multiple concentrations and the binding should be specific to the active protein, with minimal binding to a control surface.

Part 4: The Pyrazole Scaffold and Kinase Inhibition

Given that the pyrazole moiety is a common feature in many kinase inhibitors, it is prudent to investigate if Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate targets this enzyme class.[4][22][23][24]

Recommended Approach: In Vitro Kinase Profiling

A broad-spectrum kinase panel assay (e.g., using radiometric or ADP-Glo™ methods) should be performed.[22][24] This involves testing the compound at a fixed concentration (e.g., 10 µM) against a large number of purified kinases.

  • Positive Hits: For any kinases showing significant inhibition (e.g., >50%), a full dose-response curve should be generated to determine the IC₅₀ value.

  • Orthogonal Validation: If a specific kinase is identified as a high-confidence target, this can be further validated using CETSA in cells overexpressing this kinase and through in vitro binding assays like SPR. Molecular docking studies can also provide insights into the binding mode at the ATP-binding site.[22][25]

Conclusion

Validating the target engagement of a novel compound like Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is a systematic process that requires the integration of orthogonal, self-validating experimental approaches. By beginning with unbiased target identification methods like Photoaffinity Labeling and progressing to rigorous in-cell validation with CETSA and precise biophysical characterization with SPR, researchers can build a high-confidence case for a compound's mechanism of action. This evidence-based approach is fundamental to de-risking drug development programs and accelerating the translation of promising molecules into effective therapies.[1][2][3]

References

  • Cellular thermal shift assay - Wikipedia. Wikipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. National Institutes of Health. [Link]

  • CETSA Target Engagement directly in cells | Pelago Bioscience. Pelago Bioscience. [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. deNOVO Biolabs. [Link]

  • Photoaffinity Labeling (PAL) - Creative Biolabs. Creative Biolabs. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - Olink. Olink. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Portland Press. [Link]

  • SPR applications in early drug discovery | Alto™ Digital SPR - Nicoya Lifesciences. Nicoya Lifesciences. [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. American Chemical Society. [Link]

  • Photoaffinity labeling in target- and binding-site identification - PMC. National Institutes of Health. [Link]

  • Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery - Taylor & Francis. Taylor & Francis Online. [Link]

  • Photoaffinity labeling in target- and binding-site identification - PubMed. National Institutes of Health. [Link]

  • Full article: Photoaffinity Labeling in Target- and Binding-Site Identification - Taylor & Francis. Taylor & Francis Online. [Link]

  • Strategies for target and pathway engagement in cellular assays. AstraZeneca. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed. National Institutes of Health. [Link]

  • Computational probing protein–protein interactions targeting small molecules | Bioinformatics | Oxford Academic. Oxford Academic. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. American Chemical Society. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC. National Institutes of Health. [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement - Promega Connections. Promega. [Link]

  • Methods for the elucidation of protein-small molecule interactions - PubMed. National Institutes of Health. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. Royal Society of Chemistry. [Link]

  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - Taylor & Francis. Taylor & Francis Online. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society. American Chemical Society. [Link]

  • How to validate small-molecule and protein interactions in cells? - ResearchGate. ResearchGate. [Link]

  • Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and - RJPBCS. RJPBCS. [https://www.rjpbcs.com/pdf/2018_9(2)/[26].pdf]([Link]26].pdf)

  • Assessing molecular interactions with biophysical methods using the validation cross | Biochemical Society Transactions | Portland Press. Portland Press. [Link]

  • Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate - PMC. National Institutes of Health. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - PubMed. National Institutes of Health. [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]

  • Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. ResearchGate. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. Elsevier. [Link]

  • (PDF) Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - ResearchGate. ResearchGate. [Link]

  • Molecular Interaction Characterization Strategies for the Development of New Biotherapeutic Antibody Modalities - MDPI. MDPI. [Link]

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Validation

Cross-reactivity profiling of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

Cross-Reactivity Profiling of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate: A Comparative Guide In modern medicinal chemistry, the selection of core building blocks dictates not only the primary target affinity...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate: A Comparative Guide

In modern medicinal chemistry, the selection of core building blocks dictates not only the primary target affinity but also the downstream safety and pharmacokinetic profile of a drug candidate. Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate is a highly versatile scaffold frequently utilized in the development of kinase inhibitors (such as mTOR and Trk inhibitors) and G-protein-coupled receptor (GPCR) ligands[1][2].

This guide provides an objective, data-driven comparison of this morpholine-pyrazole scaffold against common alternative building blocks. By examining the causality behind structural modifications, we will explore how this specific moiety balances target engagement with off-target cross-reactivity, specifically focusing on kinome selectivity and hERG-mediated cardiotoxicity.

Structural Causality: Why This Scaffold?

When designing ATP-competitive kinase inhibitors, the pyrazole-4-carboxylate core serves as an excellent bioisostere for forming critical hydrogen bonds with the kinase hinge region[2]. However, the solvent-exposed channel requires a solubilizing group.

Medicinal chemists often face a choice between different basic amines for this solvent-exposed tail. The inclusion of the morpholinoethyl group, as opposed to a highly basic piperidinoethyl or a truncated methyl group, is a deliberate choice driven by the following mechanistic causalities:

  • Mitigation of hERG Cardiotoxicity: The human ether-à-go-go-related gene (hERG) potassium channel is notoriously promiscuous, binding lipophilic, basic amines via interactions with Tyr652 and Phe656 residues in its inner cavity[3]. Replacing a piperidine ring with a morpholine ring introduces an electronegative oxygen atom. This inductive effect significantly lowers the pKa of the basic nitrogen (from ~10.4 to ~7.4), reducing its basicity and lipophilicity, thereby dramatically lowering hERG cross-reactivity[4][5].

  • Kinome Selectivity: The morpholine ring is not merely a passive solubilizer; its oxygen atom can act as a hydrogen bond acceptor with specific residues (e.g., Lysine or Methionine) near the ATP pocket, enhancing selectivity for specific kinase subfamilies over the broader kinome[1][2].

G Scaffold Morpholine-Pyrazole Scaffold Pyrazole Pyrazole Core Scaffold->Pyrazole Morpholine Morpholinoethyl Tail Scaffold->Morpholine Hinge Kinase Hinge Region (Hydrogen Bonding) Pyrazole->Hinge Target Efficacy Solvent Solvent-Exposed Channel (Enhanced Solubility) Morpholine->Solvent Favorable PK hERG hERG Channel Cavity (Tyr652/Phe656 Interaction) Morpholine->hERG Reduced Liability vs Piperidine

Mechanistic interactions of the scaffold's functional groups with target kinases and hERG channels.

Quantitative Scaffold Comparison

To objectively evaluate the performance of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate, we compare it against two structural alternatives:

  • Alternative A (Piperidine Analog): Ethyl 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylate.

  • Alternative B (Truncated Analog): Ethyl 1-methyl-1H-pyrazole-4-carboxylate.

The following table summarizes representative cross-reactivity and physicochemical data based on established structure-activity relationship (SAR) profiling for these moieties.

Scaffold / Building BlockpKa (Amine)cLogPhERG IC₅₀ (µM)Kinome S(10) Score at 1 µMPrimary Liability
Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate ~ 7.41.2> 30.0 (Low Risk)0.05 (Highly Selective)Mild CYP3A4 inhibition
Alternative A: Piperidine Analog~ 10.12.52.5 (High Risk)0.08 (Moderately Selective)Severe hERG Blockade
Alternative B: Truncated Methyl AnalogN/A1.0> 100.0 (No Risk)0.15 (Poorly Selective)Poor aqueous solubility

Note: S(10) Score represents the fraction of the kinome inhibited by >90% at a 1 µM concentration. A lower score indicates higher selectivity.

Self-Validating Experimental Protocols

To generate the cross-reactivity data presented above, rigorous, self-validating experimental workflows must be employed. Below are the step-by-step methodologies for profiling this scaffold.

Protocol A: High-Throughput Kinome Profiling (KINOMEscan Methodology)

Because the morpholine-pyrazole scaffold can inadvertently bind to the ATP pocket of off-target kinases, a compound-centric profiling approach is required[6]. The KINOMEscan assay measures thermodynamic binding affinity (Kd) across a panel of >400 kinases.

  • Step 1: Reagent Preparation & Validation: Express DNA-tagged kinases in HEK-293 cells or E. coli. Validation step: Quantify kinase expression levels using quantitative PCR (qPCR) against the DNA tag to ensure uniform baseline signals before assay initiation.

  • Step 2: Ligand Immobilization: Immobilize broad-spectrum kinase inhibitors (e.g., staurosporine derivatives) onto magnetic beads.

  • Step 3: Competitive Binding: Incubate the DNA-tagged kinases with the immobilized ligands and the test scaffold (Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate) at a screening concentration of 1 µM. Validation step: Include a vehicle control (DMSO) to establish the 100% binding baseline, and a positive control (10 µM Staurosporine) to confirm the dynamic range of displacement.

  • Step 4: Elution and Quantification: Isolate the beads, wash away unbound proteins, and elute the bound DNA-tagged kinases. Quantify the eluate using qPCR. The reduction in qPCR signal correlates directly with the test compound's ability to displace the kinase from the bead.

Protocol B: Safety Pharmacology (Automated hERG Patch-Clamp)

To verify that the morpholine substitution successfully mitigates the cardiotoxicity associated with basic amines, an automated patch-clamp assay is utilized.

  • Step 1: Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG (Kv11.1) gene. Validation step: Prior to compound application, measure baseline tail currents. Only cells exhibiting a stable tail current of >400 pA and a leak current of <10% of the peak signal are accepted for the assay.

  • Step 2: Voltage Protocol: Clamp the cell resting potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Step 3: Compound Application: Perfuse the test scaffold at escalating concentrations (0.1 µM to 30 µM). Validation step: Apply 0.1 µM E-4031 (a known potent hERG inhibitor) at the end of the run. A >90% reduction in tail current must be observed to validate the sensitivity of the specific cell being recorded.

  • Step 4: Data Analysis: Calculate the fractional block of the tail current at each concentration to derive the IC₅₀.

G A Compound Library (Morpholine-Pyrazole) B KINOMEscan Profiling (Off-target Kinases) A->B ATP Pocket Binding C Safety Pharmacology (hERG Patch Clamp) A->C Basic Amine Liability D Selectivity Score (S-score) B->D Kd Determination E Cardiotoxicity Risk Assessment C->E IC50 > 10 µM Target

Workflow for evaluating kinase selectivity and safety pharmacology of the morpholine-pyrazole scaffold.

Conclusion

The selection of Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate over its piperidine or unsubstituted counterparts is a prime example of rational drug design. By leveraging the inductive effect of the morpholine oxygen to tune the pKa of the basic amine, researchers can successfully navigate the narrow therapeutic window between maintaining aqueous solubility/target kinase affinity and avoiding catastrophic hERG-mediated cardiotoxicity. Rigorous cross-reactivity profiling using self-validating competitive binding and patch-clamp assays remains essential to confirm these structural hypotheses during lead optimization.

References

  • Source: National Institutes of Health (NIH)
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL
  • Source: National Institutes of Health (NIH)
  • Source: Namiki Shoji Co., Ltd.
  • The active kinome: The modern view of how active protein kinase networks fit in biological research Source: Pamgene URL

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate

Hazard Analysis: An Evidence-Based Approach The foundation of any safety protocol is a thorough understanding of the potential hazards. In the absence of a dedicated SDS for Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: An Evidence-Based Approach

The foundation of any safety protocol is a thorough understanding of the potential hazards. In the absence of a dedicated SDS for Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate, we turn to data from analogous compounds. Structurally related pyrazole derivatives, such as ethyl 1H-pyrazole-4-carboxylate, consistently indicate a potential for skin and eye irritation, as well as respiratory tract irritation.[1] The general class of pyrazoles can also be harmful if swallowed or absorbed through the skin.[2] Therefore, we must operate under the assumption that our target compound shares a similar hazard profile.

Inferred Hazard Profile:

  • Skin Irritant: Likely to cause skin irritation upon direct contact.[1]

  • Eye Irritant: Poses a risk of serious eye irritation.[1]

  • Respiratory Irritant: May cause irritation to the respiratory tract if inhaled.[1]

  • Harmful if Swallowed/Absorbed: Potential for toxicity if ingested or absorbed through the skin.[2]

This evidence-based inference dictates a cautious and comprehensive approach to PPE selection.

Core Personal Protective Equipment (PPE) Ensemble

The following PPE ensemble is recommended as the minimum standard for handling Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate in a laboratory setting.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and aerosols, which are common risks during weighing, transfer, and reaction workups. Standard safety glasses are insufficient.
Hand Protection Nitrile glovesOffers good resistance to a wide range of organic compounds. Double-gloving is recommended for extended operations or when handling concentrated solutions.
Body Protection Laboratory coatProvides a primary barrier against accidental spills and contamination of personal clothing.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

This core ensemble should be worn at all times when in the laboratory where the chemical is being handled.[3][4]

Enhanced PPE for Specific Operations

Certain laboratory procedures present an elevated risk of exposure and necessitate an enhanced level of PPE.

OperationEnhanced PPEJustification
Weighing and Transfer of Solids In addition to the core ensemble, a face shield worn over chemical splash goggles is recommended.These activities can generate dust or fine particles that can become airborne and pose an inhalation and facial exposure risk.
Heating or Refluxing Operations should be conducted within a certified chemical fume hood.Elevated temperatures increase the vapor pressure of the compound, heightening the risk of inhalation exposure.
Large-Scale Operations (>10g) A chemical-resistant apron worn over the lab coat is advised.Provides an additional layer of protection against larger volume spills.
Spill Cleanup Respiratory protection may be necessary depending on the size and location of the spill.For significant spills, an air-purifying respirator with organic vapor cartridges should be available.
Procedural Workflow for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is recommended:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don Core PPE Ensemble Fume Hood Ensure Fume Hood is Operational Don PPE->Fume Hood Gather Materials Gather All Necessary Equipment and Reagents Fume Hood->Gather Materials Weighing Weigh Compound in Fume Hood Gather Materials->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Reaction Conduct Reaction Under Inert Atmosphere if Necessary Transfer->Reaction Quench Quench Reaction and Work-Up Reaction->Quench Waste Segregate and Label Waste Quench->Waste Decontaminate Decontaminate Glassware and Work Area Waste->Decontaminate Doff PPE Doff PPE in Designated Area Decontaminate->Doff PPE Start Waste Generated Is_Liquid Is the waste liquid or solid? Start->Is_Liquid Liquid_Waste Collect in a labeled, sealed container for liquid hazardous waste. Is_Liquid->Liquid_Waste Liquid Solid_Waste Collect in a labeled, sealed container for solid hazardous waste. Is_Liquid->Solid_Waste Solid Store Store in designated hazardous waste accumulation area. Liquid_Waste->Store Solid_Waste->Store Contact_EHS Contact EHS for pickup and disposal. Store->Contact_EHS

Caption: Decision workflow for the disposal of waste containing the target compound.

By adhering to these evidence-based guidelines, researchers can confidently and safely handle Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate, ensuring both personal safety and the integrity of their research.

References

  • Benchchem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.

  • ChemicalBook. Pyrazole - Safety Data Sheet.

  • PubChem. ethyl 1H-pyrazole-4-carboxylate.

  • Kishida Chemical Co., Ltd. Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET.

  • University of Colorado Boulder. Protective Gear - Organic Chemistry.

  • AK Scientific, Inc. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole Safety Data Sheet.

  • CHEMM. Personal Protective Equipment (PPE).

  • Benchchem. Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from Ethyl 3-oxo-2-phenylbutanoate.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Chemistry LibreTexts. Proper Protective Equipment.

  • Tokyo Chemical Industry. SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate
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Ethyl 1-(2-morpholinoethyl)-1H-pyrazole-4-carboxylate
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